Ethyl 2-ethylcyclopropanecarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-ethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-6-5-7(6)8(9)10-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHXIIBFDYCARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethylcyclopropanecarboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the anticipated chemical properties of Ethyl 2-ethylcyclopropanecarboxylate. Due to the limited availability of direct experimental data, this document leverages information from close structural analogs, namely Ethyl cyclopropanecarboxylate and Ethyl 2-methylcyclopropanecarboxylate, to infer the probable characteristics of the title compound. This guide covers physicochemical properties, reactivity, and a proposed synthetic pathway, offering a valuable resource for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various experimental and biological systems. Below is a comparative summary of available data for analogous compounds.
| Property | Ethyl cyclopropanecarboxylate[1][2][3][4] | Ethyl 2-methylcyclopropanecarboxylate[5][6] | 2-Ethylcyclopropane-1-carboxylic acid[7] |
| Molecular Formula | C₆H₁₀O₂ | C₇H₁₂O₂ | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol | 128.17 g/mol | 114.14 g/mol |
| Boiling Point | 130-135 °C | 75 °C at 11 mmHg | No data available |
| Density | 0.96 g/mL at 25 °C | 1.0195 g/mL (estimate) | No data available |
| Refractive Index | 1.42 at 20 °C | 1.4800 (estimate) | No data available |
| Solubility | Not miscible in water | Soluble in most organic solvents | No data available |
| Flash Point | 18 °C | 42.2 °C | No data available |
Reactivity and Stability
The reactivity of this compound is largely dictated by the strained cyclopropane ring and the ethyl ester functional group.
-
Ring Strain: The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or upon hydrogenation.
-
Ester Group Reactivity: The ethyl ester group can undergo typical ester reactions, including:
-
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 2-ethylcyclopropanecarboxylic acid and ethanol.
-
Transesterification: Reaction with another alcohol in the presence of a catalyst can result in the exchange of the ethoxy group.
-
Amidation: Reaction with amines can form the corresponding amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol, (2-ethylcyclopropyl)methanol.
-
Stability: The compound should be stored in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.
Experimental Protocols: Proposed Synthesis
A common method for the synthesis of substituted cyclopropanes is the Simmons-Smith reaction. A plausible synthetic route to this compound would involve the cyclopropanation of ethyl pent-2-enoate.
Reaction: Simmons-Smith cyclopropanation of ethyl pent-2-enoate.
Materials:
-
Ethyl pent-2-enoate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Iodine (for activation)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).
-
A small crystal of iodine is added to activate the zinc-copper couple.
-
Anhydrous diethyl ether is added to the flask.
-
A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.
-
A solution of ethyl pent-2-enoate in anhydrous diethyl ether is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature and may be gently heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is filtered to remove unreacted zinc.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
References
- 1. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 3. Ethyl cyclopropanecarboxylate (CAS 4606-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Ethyl Cyclopropanecarboxylate 4606-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Ethyl 2-methylcyclopropanecarboxylate (CAS 20913-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chembk.com [chembk.com]
- 7. 2-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 12953792 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics and Stability of Cyclopropane Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of cyclopropane esters, a class of molecules increasingly recognized for their unique stability and utility in medicinal chemistry. The inherent ring strain of the cyclopropane moiety imparts distinct characteristics that influence reactivity, stability, and biological activity. This document details these properties through quantitative data, experimental methodologies, and conceptual diagrams to support research and development in the pharmaceutical and chemical sciences.
Physical Characteristics
Cyclopropane esters are typically colorless liquids with characteristic ester-like odors. Their physical properties, such as boiling point and density, are influenced by the nature of both the ester substituent and any additional substitutions on the cyclopropane ring. Generally, their boiling points and densities increase with molecular weight, consistent with trends observed for other homologous series.[1] Due to their polarity, they exhibit miscibility with most common organic solvents.
Tabulated Physical Data
The following table summarizes key physical constants for common, unsubstituted cyclopropane esters. This data is essential for reaction setup, solvent selection, and purification processes like distillation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| Methyl cyclopropanecarboxylate | C₅H₈O₂ | 100.12 | 107-109 | 1.004 (at 25°C) | 1.419 |
| Ethyl cyclopropanecarboxylate | C₆H₁₀O₂ | 114.14 | 129-133 | 0.960 (at 25°C) | 1.420 |
Data sourced from commercial supplier specifications and chemical databases.
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and characterization of cyclopropane esters. The strained three-membered ring imparts unique spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum, a distinctive feature resulting from the ring's magnetic anisotropy.[2] The chemical shift of the methine proton attached to the carbonyl group is found further downfield. For ethyl cyclopropanecarboxylate, the cyclopropyl protons appear as multiplets around 0.8-1.6 ppm. The quartet of the ethyl group's methylene protons is typically observed around 4.1 ppm, with the methyl triplet near 1.2 ppm.
-
¹³C NMR: The carbon atoms of the cyclopropane ring are also shielded, appearing at unusually high field strengths. For cyclopropane itself, the carbons resonate at approximately -2.7 ppm.[3] In ethyl cyclopropanecarboxylate, the ring carbons appear in the range of 8-16 ppm. The carbonyl carbon is observed significantly downfield, typically around 174 ppm.[4]
Infrared (IR) Spectroscopy: The IR spectrum of a cyclopropane ester is characterized by several key absorption bands:
-
A strong C=O stretching band for the ester carbonyl group, typically appearing around 1720-1740 cm⁻¹ .
-
C-O stretching bands in the region of 1100-1300 cm⁻¹ .[5]
-
C-H stretching bands for the cyclopropyl ring protons, often observed just above 3000 cm⁻¹ , which is characteristic for C-H bonds on a three-membered ring.
Chemical Stability and Reactivity
The stability of cyclopropane esters is a balance between two opposing factors: the inherent ring strain of the cyclopropane moiety and electronic stabilization effects.
Ring Strain
The carbon-carbon bonds in a cyclopropane ring are forced into 60° angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[6][7][8] This deviation results in substantial angle strain and torsional strain (from eclipsing hydrogens), contributing to a total ring strain energy of approximately 27.6 kcal/mol.[6] This stored energy makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions (e.g., with strong acids, electrophiles, or under radical conditions), a key aspect of its reactivity.
Enhanced Hydrolytic Stability
Despite the high ring strain, esters of cyclopropanecarboxylic acid exhibit a remarkable and counterintuitive increase in stability towards both acid- and base-catalyzed hydrolysis compared to their acyclic or larger-ring analogues.[9] This enhanced stability is attributed to hyperconjugative stabilization . The cyclopropyl group, with its unique "bent" bonds possessing significant p-character, can donate electron density into the π-system of the adjacent carbonyl group. This interaction stabilizes the ground state of the ester more than it stabilizes the tetrahedral intermediate formed during hydrolysis, thereby increasing the activation energy for the reaction.
For instance, a study comparing the stability of a cyclopropane analogue of the antiviral drug valacyclovir showed a dramatic increase in its half-life. At 40°C and pH 6, the half-life of the cyclopropane analogue was greater than 300 hours, whereas the value for valacyclovir was 69.7 hours.[9] This property is of significant interest in drug development, where cyclopropane esters can be used as prodrugs that are more likely to survive the acidic environment of the stomach and the alkaline conditions of the intestine.[9]
Experimental Protocols
This section outlines generalized methodologies for the synthesis, purification, and stability analysis of cyclopropane esters, intended as a guide for laboratory practice.
Synthesis: Rhodium-Catalyzed Cyclopropanation
This protocol describes a common method for synthesizing cyclopropane esters from an alkene and a diazoester, catalyzed by rhodium(II) acetate dimer.
Materials:
-
Alkene (e.g., 2-bromopropene)
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, multi-necked flask equipped with a magnetic stirrer, condenser, and argon inlet is charged with the catalyst, Rh₂(OAc)₄ (e.g., 0.2 mol%).
-
The flask is flushed with argon, and the anhydrous solvent is added, followed by the alkene (e.g., 2 equivalents).
-
Ethyl diazoacetate (1 equivalent) is dissolved in the anhydrous solvent and drawn into a syringe.
-
The EDA solution is added to the stirred reaction mixture via a syringe pump over an extended period (e.g., 24-48 hours) to maintain a low concentration of the diazo compound.[10]
-
After the addition is complete, the reaction is stirred for an additional period (e.g., 8 hours) to ensure full consumption of the reactants.
-
The solvent is removed under reduced pressure, and the crude product is purified.
Purification
Purification is typically achieved through a combination of distillation and chromatography.
Procedure:
-
Distillation: The crude reaction mixture is first subjected to distillation to remove any unreacted volatile starting materials. The product ester is then distilled under reduced pressure (vacuum distillation) to separate it from the catalyst and higher-boiling impurities.[10]
-
Column Chromatography: For higher purity, the distilled product can be further purified by flash column chromatography on silica gel, typically using a mixture of heptane and ethyl acetate as the eluent.[3]
Characterization
The purified ester is characterized using the spectroscopic methods outlined in Section 1.2 (NMR, IR) and by mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the purity of the final product and to determine its molecular weight from the parent ion peak.[3][11] Samples are typically prepared at a concentration of approximately 10 µg/mL in a volatile organic solvent like dichloromethane or hexane.[12]
Stability Analysis: Hydrolysis Kinetics
The hydrolytic stability of the cyclopropane ester can be quantified by monitoring its rate of hydrolysis under acidic or basic conditions. A common method involves titration.
Materials:
-
Purified cyclopropane ester
-
Acidic solution (e.g., 1 M HCl) or Basic solution (e.g., 0.1 M NaOH)
-
Constant temperature water bath
-
Standardized titrant (e.g., 0.1 M NaOH for acid hydrolysis; 0.1 M HCl for base hydrolysis)
-
Indicator (e.g., phenolphthalein)
-
Ice bath and deionized water for quenching
Procedure:
-
Prepare a reaction mixture by dissolving a known amount of the cyclopropane ester in the chosen acidic or basic solution. Place the mixture in a flask and equilibrate it in a constant temperature water bath (e.g., 30°C).[13][14]
-
At time zero (t=0), and at regular intervals thereafter (e.g., every 10, 20, 30 minutes), withdraw a small aliquot (e.g., 2 mL) of the reaction mixture.[13]
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water. This effectively stops the hydrolysis.[13]
-
Titrate the quenched sample with the standardized titrant using an appropriate indicator to determine the concentration of the carboxylic acid product formed (in acid hydrolysis) or the remaining base (in base hydrolysis).
-
The rate constant (k) for the hydrolysis reaction can be determined by plotting the change in reactant or product concentration over time, according to the appropriate rate law (typically pseudo-first-order if acid or base is in large excess).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CSD Solution #13 [chem.ucalgary.ca]
- 6. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 9. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reaction chromato-mass spectrometry when studying cyclopropane compounds | NIST [nist.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
Substituted Cyclopropanes: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of substituted cyclopropanes, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile scaffold in modern medicinal chemistry.
The cyclopropane motif, a three-membered carbocycle, has emerged as a privileged structure in drug design. Its inherent ring strain and unique stereoelectronic properties impart favorable conformational rigidity, metabolic stability, and binding interactions to bioactive molecules. This technical guide delves into the core literature surrounding substituted cyclopropanes, offering a detailed overview of their synthesis, a compilation of their biological activities with a focus on quantitative data, and a look into the experimental methodologies that underpin their development.
I. Synthesis of Substituted Cyclopropanes: Key Methodologies and Experimental Protocols
The construction of the cyclopropane ring is a well-established field in organic synthesis, with several robust methods available for the preparation of a diverse range of substituted analogs. This section details some of the most prevalent synthetic strategies and provides exemplary experimental protocols.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Simmons-Smith Reaction
A representative protocol for the cyclopropanation of an alkene:
To a solution of the alkene (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of nitrogen, is added a solution of diethylzinc (2.0 eq, 1.0 M in hexanes) at 0 °C. The solution is stirred for 15 minutes, after which diiodomethane (2.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.
Transition Metal-Catalyzed Cyclopropanation from Diazo Compounds
The decomposition of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, generates a metal carbene intermediate that can react with an alkene to form a cyclopropane. This method is highly versatile and allows for a high degree of control over the stereoselectivity of the reaction through the use of chiral ligands.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
A general procedure for the rhodium(II)-catalyzed cyclopropanation of an olefin with a diazoacetate:
To a solution of the olefin (1.2 eq) and rhodium(II) acetate dimer (0.01 eq) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature is added a solution of the diazoacetate (1.0 eq) in the same solvent dropwise over a period of 1-2 hours using a syringe pump. The reaction mixture is then stirred at room temperature for an additional 2-4 hours until the diazo compound is completely consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclopropane product.
Michael-Initiated Ring Closure (MIRC)
The Michael-initiated ring closure (MIRC) reaction is a powerful method for the synthesis of donor-acceptor substituted cyclopropanes. It involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.
Workflow for Michael-Initiated Ring Closure (MIRC)
Caption: General workflow for the Michael-Initiated Ring Closure (MIRC) reaction.
II. Biological Activities and Quantitative Data of Substituted Cyclopropanes
Substituted cyclopropanes exhibit a wide array of biological activities, making them attractive scaffolds for the development of new therapeutic agents. Their rigid nature can lock in a bioactive conformation, leading to enhanced potency and selectivity.
Anticancer Activity
Numerous cyclopropane-containing compounds have been investigated for their potential as anticancer agents. They can act through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.
| Compound Class | Target | Organism/Cell Line | IC50/EC50 (µM) | Reference |
| Cyclopropyl-containing STAT3 Inhibitors | STAT3 | Human Pancreatic Cancer Cells (PANC-1) | 0.5 - 5 | [1] |
| Carbocyclic Nucleoside Analogs | DNA Polymerase | Herpes Simplex Virus (HSV-1) | 1 - 10 | |
| Substituted Cyclopropylamines | LSD1 | Human Colon Cancer Cells (HCT116) | 0.1 - 2 |
Antiviral Activity
The conformational constraint provided by the cyclopropane ring has been exploited in the design of antiviral agents, particularly carbocyclic nucleoside analogs. These compounds can act as chain terminators in viral DNA or RNA synthesis.
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Carbocyclic 2'-deoxyguanosine analog | Herpes Simplex Virus Type 1 (HSV-1) | Vero cells | 5.2 | |
| Abacavir (Ziagen) | Human Immunodeficiency Virus (HIV-1) | MT-4 cells | 0.03 | |
| (1R,2S)-2-amino-1-cyclopropanecarboxylic acid derivative | Influenza A virus | MDCK cells | 12.5 |
Antimicrobial Activity
Cyclopropane derivatives have also shown promise as antibacterial and antifungal agents. The unique physicochemical properties of the cyclopropyl group can enhance cell wall penetration and interaction with microbial targets.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.015 | |
| Cyclopropyl-containing quinolones | Staphylococcus aureus | 0.1 - 1 | |
| Aminocyclopropane derivatives | Candida albicans | 2 - 16 |
III. Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which cyclopropane-containing drugs exert their biological effects is crucial for their development. This often involves the modulation of specific signaling pathways.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. Several cyclopropane-containing molecules have been developed as potent and selective STAT3 inhibitors.[1]
STAT3 Signaling Pathway and Inhibition
Caption: Simplified diagram of the STAT3 signaling pathway and its inhibition by a cyclopropane-containing inhibitor.
IV. Conclusion and Future Directions
Substituted cyclopropanes represent a versatile and valuable class of scaffolds for drug discovery. Their unique structural and electronic properties have been successfully harnessed to develop potent and selective modulators of various biological targets. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable three-membered ring. Future efforts will likely focus on the development of more complex and diverse cyclopropane libraries, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation cyclopropane-containing drugs.
References
The Architecture of Nature's Triangles: A Technical Guide to Biosynthesis Pathways Involving Cyclopropane Structures
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of natural products containing cyclopropane rings. This structurally unique and highly strained three-membered carbocycle is a key pharmacophore in numerous bioactive molecules, including antibiotics, antivirals, and agricultural agents. Understanding the intricate enzymatic machinery that nature has evolved to construct this motif is paramount for harnessing these pathways for synthetic biology and drug discovery.
This guide delves into the core enzymatic strategies for cyclopropanation, with a particular focus on the well-characterized Cyclopropane Fatty Acid Synthases (CFAS). It also explores the mechanisms employed by terpene cyclases and polyketide synthases to forge these challenging ring systems. Detailed experimental protocols, quantitative kinetic data for key enzymes, and illustrative pathway diagrams are provided to serve as a comprehensive resource for the scientific community.
Overview of Cyclopropanation Strategies in Biosynthesis
Nature has devised several elegant strategies to overcome the inherent ring strain of the cyclopropane moiety. These can be broadly categorized into two major pathways: those dependent on an exogenous C1 donor, typically S-adenosylmethionine (SAM), and those that proceed through intramolecular cyclization of reactive intermediates.
-
SAM-Dependent Methylene Transfer: This is the most prevalent strategy, employed by enzymes such as Cyclopropane Fatty Acid Synthases (CFAS) and certain polyketide synthases. A methyl group from SAM is activated and transferred as a methylene unit to a double bond in the substrate.
-
Cationic Rearrangements: In terpenoid biosynthesis, the formation of cyclopropane rings often occurs through the intramolecular quenching of carbocation intermediates generated during complex cyclization cascades.
-
Radical-Mediated Cyclizations: Some pathways utilize radical SAM enzymes to generate reactive intermediates that subsequently undergo cyclization to form the three-membered ring.
Cyclopropane Fatty Acid (CFA) Biosynthesis
Cyclopropane fatty acids are common components of the cell membranes of many bacteria and some plants, where they play a crucial role in membrane fluidity and resistance to environmental stress. The key enzyme in this pathway is Cyclopropane Fatty Acid Synthase (CFAS), a SAM-dependent methyltransferase.
The CFAS Catalytic Cycle
The biosynthesis of CFAs involves the transfer of a methylene group from SAM to the cis double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid bilayer[1][2][3]. The reaction is catalyzed by CFAS, which is a peripheral membrane protein[1]. The proposed mechanism involves the nucleophilic attack of the double bond on the methyl group of SAM, leading to a carbocationic intermediate that is then deprotonated to form the cyclopropane ring[4]. A key feature of the CFAS active site is a bicarbonate ion, which is thought to act as the general base in the deprotonation step[1][2][3][5].
References
- 1. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of mycolic acid cyclopropane synthases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of bacterial cyclopropane-fatty-acyl-phospholipid synthase with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 2-ethylcyclopropanecarboxylate: Commercial Availability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability
Ethyl 2-ethylcyclopropanecarboxylate is not a stock chemical that can be purchased off-the-shelf. The CAS number sometimes associated with this compound, 39133-31-8, is officially assigned to the pharmaceutical ingredient Trimebutine. While this compound could theoretically be an intermediate in the synthesis of Trimebutine or other complex molecules, it is not a standard commercial product.
For researchers and drug development professionals requiring this specific molecule, the primary route of acquisition is through custom synthesis . Several chemical manufacturing companies specialize in producing non-standard molecules on a contract basis.
Identifying a suitable partner for custom synthesis is crucial. The following is a list of companies that offer custom chemical synthesis services and may be capable of producing this compound. It is recommended to contact them directly with the specific chemical structure, desired quantity, and purity requirements to obtain a quote and lead time.
-
OTAVAchemicals : A chemical and drug discovery company with over 20 years of experience in custom synthesis for biotech and pharmaceutical applications. They have research facilities in North America and Europe.[1]
-
Allessa GmbH : A major European custom and toll manufacturer of fine chemicals with extensive experience in small molecule synthesis.[2]
-
TCI Europe N.V. : Offers custom synthesis services leveraging over 70 years of experience in manufacturing organic reagents, with capabilities for multi-step reactions and scale-up.
-
Enamine : Provides custom synthesis services with a new facility in Germany, offering expertise in a wide range of organic chemistry methodologies.[3]
-
Other Potential Suppliers : A broad range of companies globally offer custom synthesis services. Resources like chemeurope.com provide lists of such companies in various regions.[4]
Physicochemical Data of a Related Compound
While specific quantitative data for this compound is not available due to its non-commercial nature, the properties of the closely related and commercially available compound, Ethyl cyclopropanecarboxylate (CAS: 4606-07-9) , can provide some useful context.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [5][6] |
| Molecular Weight | 114.14 g/mol | [5][6] |
| Appearance | Light yellow liquid | [7] |
| Boiling Point | 129 - 133 °C / 264.2 - 271.4 °F @ 760 mmHg | [7] |
| Flash Point | 18 °C / 64.4 °F | [7] |
| Density | 0.960 g/mL | [7] |
| Refractive Index | n20/D 1.420 (lit.) | |
| Solubility | Not miscible in water | [6] |
| Purity (Typical) | >98.0% (GC) | [8] |
Experimental Protocols: A Representative Synthetic Approach
As there are no specific published experimental protocols for the synthesis of this compound, a plausible method can be derived from general and well-established cyclopropanation reactions. The Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation would be suitable approaches. Below is a representative protocol for a copper-catalyzed cyclopropanation.
Reaction: Copper-catalyzed reaction of ethyl diazoacetate with 1-butene.
Materials:
-
1-Butene (gas or condensed liquid)
-
Ethyl diazoacetate
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈) or other suitable copper catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification setup (e.g., fractional distillation or column chromatography)
Procedure:
-
Reaction Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a means to introduce 1-butene (e.g., a gas dispersion tube or a cold finger condenser for liquid 1-butene) is assembled.
-
Catalyst and Solvent: The flask is charged with the copper catalyst (e.g., 1-5 mol%) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Introduction of Alkene: 1-Butene is introduced into the reaction vessel. If using gaseous 1-butene, it can be bubbled through the solution. If using condensed liquid 1-butene, it is added to the cooled flask. An excess of the alkene is typically used.
-
Addition of Diazo Compound: Ethyl diazoacetate, diluted in anhydrous DCM, is added dropwise from the dropping funnel to the stirred reaction mixture at a controlled temperature (e.g., room temperature or slightly below). The addition rate should be slow to control the exothermic reaction and the decomposition of the diazo compound.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of ethyl diazoacetate.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of cis- and trans-isomers of this compound, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Safety Precautions: Ethyl diazoacetate is toxic and potentially explosive; it should be handled with extreme care in a well-ventilated fume hood. Reactions should be conducted behind a safety shield.
Visualizations
Caption: A typical workflow for procuring a non-commercial chemical through custom synthesis.
digraph "Synthetic_Pathway" { graph [ bgcolor="#F1F3F4", fontname="Arial", fontsize=12 ];
node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];
subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#FFFFFF"; butene [label="1-Butene", fillcolor="#FBBC05", fontcolor="#202124"]; eda [label="Ethyl Diazoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#FFFFFF"; catalyst [label="Copper Catalyst\n(e.g., CuOTf)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Anhydrous DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; product [label="this compound\n(cis/trans mixture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
butene -> catalyst [style=invis]; eda -> catalyst [style=invis]; catalyst -> product [label="Cyclopropanation", fontcolor="#202124", color="#EA4335"]; solvent -> catalyst [style=invis]; }
References
- 1. Custom Synthesis [otavachemicals.com]
- 2. Contract Synthesis companies from Germany ⇒ chemeurope.com [chemeurope.com]
- 3. enamine.de [enamine.de]
- 4. Synthesis companies from around the world ⇒ chemeurope.com [chemeurope.com]
- 5. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl cyclopropanecarboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl Cyclopropanecarboxylate 4606-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Safety, Handling, and Toxicology of Cyclopropanecarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicology of cyclopropanecarboxylates, including cyclopropanecarboxylic acid and its methyl and ethyl esters. The information is compiled from safety data sheets, toxicological databases, and metabolic studies to ensure a thorough understanding for professionals in research and drug development.
Chemical Identification and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Flash Point (°C) |
| Cyclopropanecarboxylic Acid | 1759-53-1 | C₄H₆O₂ | 86.09 | Clear colorless to light yellow liquid | 182 - 184 | 71 |
| Methyl Cyclopropanecarboxylate | 2868-37-3 | C₅H₈O₂ | 100.12 | Colorless liquid | 119 | 17 - 18 |
| Ethyl Cyclopropanecarboxylate | 4606-07-9 | C₆H₁₀O₂ | 114.14 | Colorless to light yellow liquid | 129 - 133 | 18 |
Hazard Identification and Classification
This section summarizes the known hazards associated with cyclopropanecarboxylates based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Cyclopropanecarboxylic Acid
-
GHS Pictograms:
-
Corrosion
-
Acute Toxicity (Harmful)
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Methyl Cyclopropanecarboxylate
-
GHS Pictograms:
-
Flammable
-
Acute Toxicity (Fatal/Toxic)
-
Health Hazard
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Ethyl Cyclopropanecarboxylate
-
GHS Pictograms:
-
Flammable
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5][7]
-
Toxicology Summary
The following tables summarize the available quantitative toxicological data for cyclopropanecarboxylates.
Acute Toxicity Data for Cyclopropanecarboxylic Acid
| Route of Administration | Species | Dose (LD50) | Reference |
| Oral | Rat | 630 mg/kg | [3] |
| Intraperitoneal | Mouse | 172 mg/kg | |
| Subcutaneous | Mouse | 172 mg/kg | [8] |
| Intravenous | Mouse | 180 mg/kg | [8] |
Acute Toxicity Data for Methyl Cyclopropanecarboxylate
| Route of Administration | Species | Dose (LD50) | Reference |
| Oral | Rat | 738 mg/kg | [9] |
| Dermal | Rabbit | 643 mg/kg | [9] |
No specific LD50 data for Ethyl Cyclopropanecarboxylate was found in the reviewed literature.
Handling and Safety Precautions
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe vapors or mists.[10]
-
Keep away from heat, sparks, and open flames.[10]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Wash thoroughly after handling.[10]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Keep containers tightly closed.[10]
-
For flammable esters (methyl and ethyl), store in a designated flammables cabinet.
Spill and Disposal:
-
In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]
-
Dispose of waste in accordance with local, state, and federal regulations.
Metabolism and Toxicology
Metabolic Pathway of Cyclopropanecarboxylate
Studies in the bacterium Rhodococcus rhodochrous have elucidated a pathway for the metabolism of cyclopropanecarboxylate. The process begins with the activation of cyclopropanecarboxylate to its coenzyme A (CoA) derivative, which is then converted to 3-hydroxybutyryl-CoA.[4]
In mammalian systems, cyclopropanecarboxylic acid can be incorporated into fatty acids, suggesting it can enter metabolic pathways as a primer unit for fatty acid synthesis.
Mechanism of Toxicity: Mitochondrial Dysfunction
A key mechanism of toxicity for cyclopropanecarboxylic acid appears to be the inhibition of mitochondrial fatty acid β-oxidation.[11] This can lead to a depletion of cellular energy stores and disruption of glucose homeostasis. The metabolism of certain drugs to cyclopropane carboxylic acid has been linked to hepatic toxicity, suggesting this is a relevant pathway in mammals.[11]
Experimental Protocols
Detailed experimental protocols for the cited LD50 studies were not available in the public domain. The primary references date back to 1969 and a US Army technical document, the full texts of which could not be retrieved. Therefore, a generalized protocol for an acute oral toxicity study based on current OECD guidelines is provided below as a reference for researchers.
Generalized Protocol for Acute Oral Toxicity (LD50) Study (Adapted from OECD Guideline 423)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Animals:
-
Species: Rat (or other appropriate rodent species).
-
Sex: Typically, one sex (usually female) is used.
-
Age: Young adults (8-12 weeks old).
-
Housing: Housed in appropriate cages with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, except for fasting before dosing.
Procedure:
-
Fasting: Animals are fasted overnight (for rats) prior to dosing. Water is still provided.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
-
Dose Administration: The substance is administered by oral gavage using a stomach tube. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight).
-
Dose Levels: A stepwise procedure is used with a starting dose based on a preliminary range-finding study or existing information. Subsequent dose levels are adjusted up or down by a constant factor depending on the outcome of the previous dose.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis, moving average).
Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.
References
- 1. fishersci.com [fishersci.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Ethyl cyclopropanecarboxylate - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
The Genesis of a Cyclopropane: A Technical Guide to the Historical Synthesis of Ethyl 2-ethylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical synthesis of ethyl 2-ethylcyclopropanecarboxylate, a notable member of the cyclopropane carboxylate ester family. While a singular, seminal publication marking the initial discovery of this specific molecule is not readily apparent in surveyed historical literature, its synthesis can be confidently situated within the broader, pioneering work on cyclopropanation reactions of the early 20th century. This document provides a representative historical synthesis, drawing from well-established, early methodologies, specifically the copper-catalyzed decomposition of ethyl diazoacetate in the presence of an alkene.
I. A Representative Historical Synthesis: The Reaction of 1-Butene with Ethyl Diazoacetate
The most plausible and historically significant route to the initial synthesis of this compound is the reaction of 1-butene with ethyl diazoacetate, catalyzed by a copper species. This method aligns with the early explorations of carbene chemistry. The reaction proceeds via the in-situ formation of a copper carbene intermediate which then adds across the double bond of 1-butene to form the cyclopropane ring.
The following is a reconstruction of a plausible experimental protocol, based on common practices for copper-catalyzed cyclopropanations in the early to mid-20th century.
Experimental Protocol: Copper-Catalyzed Cyclopropanation
Objective: To synthesize this compound from 1-butene and ethyl diazoacetate using a copper catalyst.
Materials:
-
1-Butene (liquefied or generated in situ)
-
Ethyl diazoacetate
-
Anhydrous copper (I) chloride or copper bronze
-
Anhydrous solvent (e.g., diethyl ether or petroleum ether)
-
Apparatus for gas handling and reaction under an inert atmosphere
-
Distillation apparatus
Procedure:
-
A reaction vessel equipped with a stirrer, a dropping funnel, a condenser (cooled with a dry ice/acetone mixture), and a gas inlet is charged with the anhydrous copper catalyst.
-
The apparatus is flushed with an inert gas, such as nitrogen or carbon dioxide, to exclude moisture and oxygen.
-
A solution of 1-butene in the anhydrous solvent is introduced into the reaction vessel. The temperature is maintained at a point to ensure 1-butene remains in the liquid phase.
-
Ethyl diazoacetate is added dropwise from the dropping funnel to the stirred suspension of the copper catalyst in the 1-butene solution over a period of several hours. The rate of addition is controlled to maintain a steady evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred for an additional period until the evolution of nitrogen ceases.
-
The reaction mixture is then filtered to remove the copper catalyst.
-
The solvent and any unreacted 1-butene are removed by distillation at atmospheric pressure.
-
The residue is then distilled under reduced pressure to yield this compound as a mixture of cis and trans isomers.
II. Quantitative Data
Early reports on cyclopropanation reactions often lacked the detailed analytical data common today. However, based on analogous reactions reported in the historical literature, the following represents typical quantitative data that could have been expected.
| Parameter | Representative Value | Notes |
| Yield | 40-60% | Yields were highly dependent on the purity of reagents and the specific copper catalyst used. |
| Boiling Point | 155-165 °C (estimated) | Estimated based on boiling points of similar ethyl cyclopropanecarboxylate derivatives. |
| Refractive Index (n²⁰_D_) | ~1.425 | Based on known values for similar cyclopropane esters. |
| Isomer Ratio (cis:trans) | Variable | The stereoselectivity of early copper-catalyzed cyclopropanations was often low and poorly controlled. |
III. Visualizing the Synthesis
The following diagrams illustrate the chemical pathway and a logical workflow for the historical synthesis of this compound.
Methodological & Application
Synthesis of Ethyl 2-ethylcyclopropanecarboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-ethylcyclopropanecarboxylate derivatives. These compounds are valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The methods described herein cover several key cyclopropanation strategies, offering a range of options depending on the desired stereoselectivity, substrate scope, and available reagents.
Introduction
Cyclopropane rings are a common motif in natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The synthesis of substituted cyclopropanes, such as this compound, often requires stereocontrolled methods to access specific isomers. This document outlines three primary approaches for the synthesis of this target molecule and its derivatives:
-
Simmons-Smith Cyclopropanation: A classic and reliable method for the cyclopropanation of alkenes using an organozinc carbenoid.
-
Rhodium-Catalyzed Cyclopropanation: A versatile method employing a diazo compound as the carbene precursor, often with high efficiency and stereoselectivity.
-
Michael-Initiated Ring Closure (MIRC): A powerful strategy for the diastereoselective synthesis of cyclopropanes from α,β-unsaturated esters using ylides.
These methods offer distinct advantages in terms of reagent handling, functional group tolerance, and stereochemical control. The following sections provide detailed protocols and comparative data to aid in the selection and execution of the most suitable synthetic route.
Data Presentation
The following table summarizes the quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Starting Material | Reagents | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Simmons-Smith Cyclopropanation | Ethyl crotonate | Diethylzinc, Diiodomethane | Dichloromethane | >99 (crude) | 1:1.5 | [1] |
| Rhodium-Catalyzed Cyclopropanation | Ethyl crotonate | Ethyl diazoacetate, Rh₂(OAc)₄ | Dichloromethane | ~70-80 | Varies with catalyst | [2] |
| Michael-Initiated Ring Closure | Ethyl crotonate | Dimethylsulfoxonium methylide | DMSO | High | Predominantly trans | [3][4] |
Experimental Protocols
Simmons-Smith Cyclopropanation of Ethyl Crotonate
This protocol describes the cyclopropanation of ethyl crotonate using a modified Simmons-Smith procedure with diethylzinc and diiodomethane. This method is known for its high yields and stereospecificity.[1][5]
Materials:
-
Ethyl crotonate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl crotonate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) to the stirred solution.
-
After 15 minutes of stirring at 0 °C, add diiodomethane (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a mixture of cis and trans isomers.
Rhodium-Catalyzed Cyclopropanation of Ethyl Crotonate
This protocol details the rhodium-catalyzed reaction of ethyl crotonate with ethyl diazoacetate. This method is highly efficient, and the diastereoselectivity can be tuned by the choice of rhodium catalyst and ligands.[2]
Materials:
-
Ethyl crotonate
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (anhydrous)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a solution of ethyl crotonate (5-10 eq) in anhydrous dichloromethane, add a catalytic amount of rhodium(II) acetate dimer (e.g., 0.1-1 mol%).
-
Heat the solution to reflux (approx. 40 °C).
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane dropwise over a period of 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the reaction at reflux for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the diazo compound.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the product.
Michael-Initiated Ring Closure (MIRC) of Ethyl Crotonate
This protocol describes the synthesis of this compound via a Michael-initiated ring closure using a sulfur ylide. This method is particularly useful for the diastereoselective synthesis of trans-cyclopropanes.[3][4][6]
Materials:
-
Ethyl crotonate
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
Prepare dimethylsulfoxonium methylide in situ: To a suspension of sodium hydride (1.1 eq) in anhydrous DMSO in a round-bottom flask, add trimethylsulfoxonium iodide (1.1 eq) portionwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Add a solution of ethyl crotonate (1.0 eq) in a minimal amount of anhydrous DMSO to the ylide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford predominantly the trans isomer of this compound.
Visualizations
The following diagrams illustrate the reaction pathways and workflows described in this document.
Caption: Workflow for Simmons-Smith Cyclopropanation.
Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.
Caption: Reaction Pathway for Michael-Initiated Ring Closure.
References
- 1. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Ethyl 2-Ethylcyclopropanecarboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the asymmetric synthesis of chiral cyclopropane derivatives, with a focus on strategies applicable to ethyl 2-ethylcyclopropanecarboxylate and structurally related compounds. The protocols detailed below are based on established enzymatic and chemo-catalytic methods, offering pathways to valuable chiral building blocks for drug discovery and development.
Enzymatic Kinetic Resolution of Cyclopropane Esters
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. Lipases are commonly employed for the enantioselective hydrolysis of esters, yielding one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid, both in high enantiomeric excess.
Application:
This method is particularly relevant for the production of enantiopure cyclopropanecarboxylic acids and their corresponding esters, which are key intermediates in the synthesis of various pharmaceuticals. For instance, optically pure S-(+)-2,2-dimethylcyclopropanecarboxylic acid is a crucial building block for the production of Cilastatin.[1][2]
Quantitative Data for Lipase-Catalyzed Hydrolysis:
| Substrate | Enzyme | Co-solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | Novozym 435 | 15% DMF | 49.0 | 98.7 (for S-(+)-acid) | [1] |
| Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | Novozym 435 | None | 45.6 | 99.2 (for S-(+)-acid) | [3] |
Experimental Protocol: Enzymatic Resolution of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate
This protocol is adapted from studies on ethyl-2,2-dimethylcyclopropanecarboxylate and can serve as a starting point for the resolution of this compound.[1][3]
Materials:
-
Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
Phosphate buffer (1 mol/L, pH 7.2)
-
N,N-dimethylformamide (DMF) (optional co-solvent)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of 65 mmol/L racemic ethyl-2,2-dimethylcyclopropanecarboxylate in 1 mol/L phosphate buffer (pH 7.2). If using a co-solvent, add 15% (v/v) DMF.[1]
-
Enzyme Addition: Add Novozym 435 to the reaction mixture to a final concentration of 16 g/L.[1]
-
Incubation: Incubate the reaction at 30°C with continuous stirring for 56-64 hours.[1][3] Monitor the reaction progress by periodically analyzing small aliquots using chiral HPLC or GC.
-
Work-up:
-
Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.[3]
-
Acidify the aqueous phase to pH 2-3 with hydrochloric acid to protonate the carboxylic acid.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the unreacted (R)-ester and the (S)-carboxylic acid.
-
-
Purification and Analysis: Separate the ester and the acid using column chromatography. Determine the enantiomeric excess of both products using chiral HPLC or GC.
Caption: Workflow for enzymatic kinetic resolution.
Biocatalytic Asymmetric Cyclopropanation
Engineered hemoproteins, such as myoglobin variants, have emerged as efficient biocatalysts for the asymmetric cyclopropanation of olefins with diazo compounds, providing access to chiral cyclopropane derivatives with high diastereo- and enantioselectivity.[4][5][6]
Application:
This methodology is suitable for the synthesis of a wide range of chiral cyclopropane-containing molecules, including precursors to pharmaceuticals like Tranylcypromine, Tasimelteon, and Ticagrelor.[4][6] While the examples primarily use styrenes as substrates, the principle can be extended to other olefins for the synthesis of diverse cyclopropane structures.
Quantitative Data for Myoglobin-Catalyzed Cyclopropanation:
| Olefin Substrate | Myoglobin Variant | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |
| Styrene | Mb(H64V,V68A) | 99.9 | 99.9 | [4] |
| Various aryl olefins | Engineered Mb variants | 92-99 | 49-99 | [6] |
Experimental Protocol: Whole-Cell Biocatalytic Cyclopropanation
This protocol is a generalized procedure based on the use of engineered myoglobin variants expressed in E. coli.[4][6]
Materials:
-
E. coli cells expressing the desired myoglobin variant (e.g., Mb(H64V,V68A))
-
Olefin substrate (e.g., ethyl pent-2-enoate for this compound synthesis)
-
Ethyl α-diazoacetate (EDA)
-
Sodium dithionite
-
Buffer solution (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cell Culture and Induction: Grow the E. coli strain expressing the engineered myoglobin in a suitable medium and induce protein expression.
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
In a reaction vessel, combine the whole-cell suspension (biocatalyst), the olefin substrate (e.g., 10 mM), and ethyl α-diazoacetate (e.g., 20 mM).[4]
-
Initiate the reaction by adding a reducing agent like sodium dithionite (e.g., 10 mM).[4]
-
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 16 hours) at a controlled temperature.[4] Monitor the formation of the cyclopropane product by GC or HPLC.
-
Extraction and Purification:
-
Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting cyclopropane derivative by column chromatography.
-
-
Stereochemical Analysis: Determine the diastereomeric and enantiomeric excess of the product using chiral GC or HPLC.
Caption: Workflow for biocatalytic asymmetric cyclopropanation.
Chemo-Catalytic Asymmetric Cyclopropanation
Transition-metal catalyzed decomposition of diazo compounds in the presence of an olefin is a classic and powerful method for cyclopropane synthesis. The use of chiral ligands on the metal catalyst allows for high levels of enantiocontrol.
Application:
This approach offers broad substrate scope and high stereoselectivity for the synthesis of a variety of cyclopropane derivatives. Cobalt(II)-based metalloradical catalysis, for example, has been successfully applied to the asymmetric cyclopropanation of alkenes with heteroaryldiazomethanes.[7]
General Considerations for Protocol Development:
A detailed protocol for a specific substrate like this compound would require optimization of the catalyst, chiral ligand, solvent, and reaction temperature. The following is a generalized workflow.
Caption: General workflow for chemo-catalytic cyclopropanation.
Conclusion
The asymmetric synthesis of chiral cyclopropanes, including derivatives of this compound, can be achieved through various powerful strategies. Enzymatic kinetic resolution offers a reliable method for separating enantiomers of pre-formed racemic cyclopropane esters. For de novo asymmetric synthesis, both biocatalytic methods using engineered enzymes and chemo-catalytic approaches with chiral metal complexes provide excellent stereocontrol and yield valuable chiral building blocks for pharmaceutical and agrochemical research and development. The choice of methodology will depend on the specific target molecule, available resources, and desired scale of production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms and Kinetics of Ethyl 2-ethylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-ethylcyclopropanecarboxylate is a substituted cyclopropane derivative of interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and agrochemicals. The strained three-membered ring of the cyclopropane moiety imparts unique chemical reactivity, making the study of its reaction mechanisms and kinetics crucial for its application. While specific kinetic data for this compound is not extensively available in published literature, this document provides an overview of its expected reactivity based on established principles for similar cyclopropane esters.
These notes detail the probable reaction mechanisms for hydrolysis and thermal rearrangement and provide generalized experimental protocols for their kinetic analysis. The inclusion of an ethyl group at the 2-position of the cyclopropane ring is expected to influence reaction rates due to steric and electronic effects, making kinetic studies essential for understanding its specific behavior. Notably, esters of cyclopropanecarboxylic acid have been observed to exhibit enhanced stability under both acidic and basic hydrolytic conditions compared to non-cyclic analogs.[1]
Predicted Reaction Mechanisms
Hydrolysis of this compound
The hydrolysis of this compound to 2-ethylcyclopropanecarboxylic acid and ethanol can be achieved under both acidic and basic conditions.
a) Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis is a reversible process that follows a well-established mechanism for esters.[2][3][4][5] The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.[2][3][4]
b) Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction.[5][6] The reaction proceeds via the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is followed by an acid-base reaction between the carboxylic acid and the ethoxide, resulting in the formation of a carboxylate salt and ethanol. This final deprotonation step drives the reaction to completion.[5][7]
Thermal Rearrangement
Substituted cyclopropanes can undergo thermal rearrangements, which typically involve the cleavage of a carbon-carbon bond in the strained ring. For this compound, a plausible thermal rearrangement would involve the homolytic cleavage of the C1-C2 or C1-C3 bond to form a diradical intermediate. This intermediate could then undergo further reactions, such as hydrogen shifts or rearrangements, to yield various isomeric products. The specific products would depend on the reaction conditions and the relative stability of the possible intermediates. The activation energy for such rearrangements in simple cyclopropanes is generally high, but can be lowered by substituents that stabilize the diradical intermediate.[8][9]
Quantitative Data (Hypothetical)
The following tables present hypothetical kinetic data for the hydrolysis and thermal rearrangement of this compound to illustrate how experimental results would be summarized.
Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound
| Reaction Condition | Temperature (°C) | Rate Constant (k) | Units |
| 0.1 M HCl | 25 | 1.2 x 10⁻⁵ | s⁻¹ |
| 0.1 M HCl | 50 | 8.5 x 10⁻⁵ | s⁻¹ |
| 0.1 M NaOH | 25 | 3.4 x 10⁻³ | M⁻¹s⁻¹ |
| 0.1 M NaOH | 50 | 2.1 x 10⁻² | M⁻¹s⁻¹ |
Table 2: Hypothetical Activation Parameters for the Reactions of this compound
| Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Acid-Catalyzed Hydrolysis | 75 | 2.1 x 10⁸ s⁻¹ | 72.5 | -98 |
| Base-Catalyzed Hydrolysis | 60 | 5.5 x 10⁷ M⁻¹s⁻¹ | 57.5 | -65 |
| Thermal Rearrangement | 210 | 1.3 x 10¹⁴ s⁻¹ | 207 | 15 |
Experimental Protocols
Protocol 1: Kinetic Analysis of Acid- and Base-Catalyzed Hydrolysis by Titration
This protocol describes a method to determine the rate of hydrolysis of this compound by monitoring the concentration of the carboxylic acid product or the consumption of the base over time.
Reagents and Materials:
-
This compound
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Constant temperature water bath
-
Conical flasks
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Reaction Setup:
-
For acid hydrolysis, prepare a reaction mixture of known concentrations of this compound and hydrochloric acid in a flask.
-
For base hydrolysis, prepare separate solutions of this compound and sodium hydroxide of known concentrations.
-
-
Temperature Equilibration: Place the reaction flask(s) and a separate flask of deionized water (for quenching) in a constant temperature water bath for at least 15 minutes to reach thermal equilibrium.
-
Initiation of Reaction:
-
For acid hydrolysis, the reaction begins upon mixing. Start the stopwatch immediately.
-
For base hydrolysis, quickly mix equal volumes of the pre-heated ester and NaOH solutions and start the stopwatch.
-
-
Sampling: At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (e.g., 5 mL) of the reaction mixture.
-
Quenching: Immediately add the withdrawn sample to a flask containing ice-cold deionized water to stop the reaction.
-
Titration:
-
For acid hydrolysis, titrate the sample with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of the carboxylic acid formed.
-
For base hydrolysis, titrate the sample with the standardized HCl solution to determine the concentration of unreacted NaOH.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time.
-
Determine the order of the reaction and the rate constant (k) from the integrated rate laws or by analyzing the initial rates.
-
Protocol 2: Kinetic Analysis of Thermal Rearrangement by Gas Chromatography (GC)
This protocol outlines a method to study the kinetics of the thermal rearrangement of this compound in the gas phase.
Reagents and Materials:
-
This compound
-
High-purity inert gas (e.g., nitrogen or argon)
-
Gas-tight syringe
-
Pyrolysis apparatus connected to a gas chromatograph (GC)
-
GC equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID)
-
Internal standard (a stable compound with a different retention time, e.g., dodecane)
Procedure:
-
Instrument Setup:
-
Set up the pyrolysis-GC system. The pyrolysis unit should be set to the desired reaction temperature.
-
Establish a suitable temperature program for the GC to separate the reactant from the product(s).
-
-
Sample Preparation: Prepare a solution of this compound with a known concentration of an internal standard.
-
Injection and Pyrolysis: Inject a small, known volume of the sample solution into the pyrolysis unit using a gas-tight syringe. The sample will vaporize and undergo thermal decomposition for a controlled residence time.
-
GC Analysis: The products from the pyrolysis unit are swept directly onto the GC column by the carrier gas and separated. The FID will detect the eluting compounds.
-
Data Collection: Record the chromatograms at different pyrolysis temperatures or for different residence times.
-
Data Analysis:
-
Identify the peaks corresponding to the reactant and product(s) by their retention times.
-
Calculate the peak areas and use the internal standard to determine the concentration of the reactant remaining and the product(s) formed.
-
Determine the rate constant (k) at each temperature by plotting the natural logarithm of the reactant concentration versus time (for a first-order reaction).
-
Calculate the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot of ln(k) versus 1/T.
-
Visualizations
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Caption: Base-Catalyzed Hydrolysis (Saponification).
Caption: Plausible Thermal Rearrangement Pathway.
Caption: General Workflow for Kinetic Analysis.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Standard Protocols for the Cyclopropanation of Alkenes: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a valuable structural element in organic synthesis, appearing in numerous natural products and pharmacologically active compounds. Its unique steric and electronic properties impart significant effects on molecular conformation and biological activity. This document provides detailed application notes and experimental protocols for several standard and widely utilized methods for the cyclopropanation of alkenes. The protocols are designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, valued for its reliability and stereospecificity. It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. A popular and often more reactive variant, the Furukawa modification, utilizes diethylzinc. This method is particularly effective for unfunctionalized and electron-rich alkenes, including enol ethers.[1][2] A key feature is the ability of nearby hydroxyl groups to direct the cyclopropanation, leading to high diastereoselectivity.[3][4]
Standard Simmons-Smith Protocol (Zn-Cu Couple)
This protocol is a classic and reliable method for the cyclopropanation of simple alkenes.
Experimental Protocol:
-
Preparation of Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust (1.1 eq) and an equal weight of deionized water. Heat the suspension to boiling and add copper(II) acetate monohydrate (0.02 eq) in small portions. Continue heating for 30 minutes. Decant the aqueous solution, and wash the zinc-copper couple sequentially with water, acetone, and diethyl ether. Dry the activated zinc-copper couple under vacuum.
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the activated zinc-copper couple (1.1 eq) and anhydrous diethyl ether.
-
Reagent Addition: Add a solution of diiodomethane (1.1 eq) in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed. After the initial exotherm subsides, stir the mixture for an additional 30-60 minutes.
-
Alkene Addition: Add a solution of the alkene (1.0 eq) in diethyl ether to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Furukawa-Modified Simmons-Smith Protocol
This modification often provides higher reactivity and is suitable for a broader range of substrates.[5]
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of the alkene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.1 eq, typically a 1.0 M solution in hexanes) dropwise.
-
Diiodomethane Addition: Add diiodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride or Rochelle's salt. Stir the mixture vigorously until the solids dissolve.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols
The inherent directing effect of allylic alcohols can be exploited for highly diastereoselective and enantioselective cyclopropanations using chiral ligands.
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the chiral ligand (e.g., a tartrate-derived dioxaborolane, 0.1-0.2 eq) and anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C and add the allylic alcohol (1.0 eq), followed by the dropwise addition of diethylzinc (2.0 eq, 1.0 M solution in hexanes). Stir the mixture for 30 minutes at 0 °C.
-
Carbenoid Precursor Addition: Add diiodomethane (2.2 eq) dropwise at 0 °C.
-
Reaction Progression: Stir the reaction at 0 °C or room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the chiral cyclopropylmethanol.
Quantitative Data for Simmons-Smith Reactions
| Alkene Substrate | Method | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Citation |
| (Z)-3-methyl-2-penten-1-ol | Asymmetric (Chiral Ligand) | 65 | >20:1 | Not Reported | [3] |
| Cinnamyl alcohol | Asymmetric (Chiral Ligand) | 90 | 15:1 | 90 | |
| Cyclohexene | Furukawa | High | N/A | N/A | [1] |
| Allylic Alcohol | Hydroxyl-directed | 64 | High | N/A | [3] |
| Bicyclic Keto Alcohol | Hydroxyl-directed | 63 | High | N/A | [5] |
Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are highly effective in promoting the cyclopropanation of alkenes using diazo compounds as carbene precursors. These methods offer a broad substrate scope and allow for a high degree of control over stereoselectivity through the design of chiral ligands.
Rhodium-Catalyzed Cyclopropanation
Dirhodium(II) carboxylates are powerful catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. The choice of ligands on the rhodium catalyst can significantly influence the chemo- and stereoselectivity of the reaction.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene (1.0-5.0 eq) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Diazo Compound Addition: Add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 eq) in the same solvent to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by the disappearance of the diazo compound (yellow color) and TLC analysis.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the cyclopropane product.
Copper-Catalyzed Asymmetric Cyclopropanation
Copper complexes with chiral ligands, such as bis(oxazolines) (Box), are widely used for enantioselective cyclopropanation reactions, particularly with styrenyl and other electron-rich alkenes.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, stir the copper(I) or copper(II) salt (e.g., CuOTf or Cu(OTf)₂, 1-5 mol%) and the chiral ligand (e.g., a Box ligand, 1.1 eq relative to Cu) in an anhydrous solvent (e.g., dichloromethane) at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Setup: Add the alkene (5.0 eq) to the catalyst solution.
-
Diazo Compound Addition: Add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 eq) in the same solvent to the reaction mixture via a syringe pump over 4-8 hours at the specified reaction temperature (can range from -20 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Work-up and Purification: After completion, concentrate the reaction mixture and purify by flash column chromatography.
Palladium-Catalyzed Cyclopropanation
Palladium catalysts, such as palladium(II) acetate, can effectively catalyze the cyclopropanation of alkenes with diazomethane.[6][7] This method is particularly useful for the cyclopropanation of electron-deficient alkenes like enones.
Experimental Protocol:
-
Reaction Setup: To a solution of the alkene (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add palladium(II) acetate (1-5 mol%).
-
Diazomethane Addition: Add a freshly prepared and standardized solution of diazomethane in diethyl ether dropwise to the stirred reaction mixture at 0 °C. Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC. The persistence of the yellow color of diazomethane indicates its presence in excess.
-
Work-up: Once the reaction is complete, quench any excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.
-
Purification: Dilute the reaction mixture with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data for Transition Metal-Catalyzed Cyclopropanations
| Alkene Substrate | Catalyst System | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) | Citation |
| Styrene | Rh₂(S-TCPTAD)₄ | tert-Butyl phenyldiazoacetate | 78 | >20:1 | 91 | [8] |
| Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | Methyl vinyldiazoacetate | 75 | 10:1 | 98 | [8] |
| Styrene | Cu(I)-Box | Ethyl diazoacetate | Quantitative | >99:1 | >99 | |
| 2-Substituted 1,3-diene | Pd(OAc)₂ | Ethyl diazoacetate | 86 | 1:1 | N/A | [9] |
| Cyclohexenone | Pd(OAc)₂ | Diazomethane | Good to Excellent | N/A | N/A | [6][7] |
Kulinkovich Hydroxycyclopropanation
The Kulinkovich reaction provides a unique and powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[10] The reaction proceeds via a titanacyclopropane intermediate.[11][12]
Standard Kulinkovich Protocol
This protocol outlines the general procedure for the synthesis of cyclopropanols from esters.
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the ester (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Add titanium(IV) isopropoxide or chlorotitanium triisopropoxide (0.1-1.0 eq) to the solution at room temperature.
-
Grignard Reagent Addition: Cool the mixture to 0 °C or room temperature and add the Grignard reagent (e.g., ethylmagnesium bromide, 2.0-2.2 eq) dropwise. Gas evolution (ethane) is typically observed.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.
-
Purification: Filter the resulting suspension through a pad of Celite®, washing with an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude cyclopropanol by flash column chromatography.
Quantitative Data for the Kulinkovich Reaction
| Ester Substrate | Grignard Reagent | Catalyst | Yield (%) | Citation |
| Methyl Alkanecarboxylates | EtMgBr | Ti(Oi-Pr)₄ | Good to Excellent | [11] |
| Lactones | EtMgBr | ClTi(Oi-Pr)₃ | High | |
| N,N-dialkylamides | EtMgBr | Ti(Oi-Pr)₄ | Good | [13] |
| Methyl 5-hexenoate | n-BuMgCl | ClTi(Oi-Pr)₃ | 67-75 |
Visualizations of Methodologies
Simmons-Smith Reaction Workflow
Caption: Workflow for Simmons-Smith Cyclopropanation.
Transition Metal-Catalyzed Cyclopropanation Mechanism
Caption: General Mechanism for Catalytic Cyclopropanation.
Kulinkovich Reaction Logical Flow
Caption: Key Components of the Kulinkovich Reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kulinkovich_reaction [chemeurope.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
Application Notes and Protocols for Enzymatic Hydrolysis in Chiral Resolution of Cyclopropane Esters
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of cyclopropane esters, a critical process for obtaining enantiomerically pure compounds essential in drug discovery and development. The unique strained ring structure of cyclopropanes makes them valuable motifs in medicinal chemistry, contributing to enhanced potency and improved metabolic stability of drug candidates.[1][2][3]
Introduction to Enzymatic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture of chiral molecules. In the context of cyclopropane esters, enzymes such as lipases and esterases catalyze the hydrolysis of one enantiomer of the ester at a much faster rate than the other. This results in a mixture of an unreacted ester (enriched in the less reactive enantiomer) and a carboxylic acid (the product of the more reactive enantiomer), which can then be separated.
The choice of enzyme is crucial and depends on the specific substrate. Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas species, as well as Pig Liver Esterase (PLE), have demonstrated high efficacy in the resolution of various cyclopropane derivatives.[4][5] Amidases, such as those from Rhodococcus species, are employed for the resolution of cyclopropane carboxamides.[[“]][7]
Key Advantages of Enzymatic Resolution:
-
High Enantioselectivity: Enzymes can exhibit exquisite selectivity, leading to products with high enantiomeric excess (ee).
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media or with co-solvents under mild pH and temperature conditions, which helps to prevent the degradation of sensitive molecules.[8]
-
Environmental Sustainability: As biocatalysts, enzymes are biodegradable and represent a greener alternative to many chemical catalysts.
Application Note 1: Lipase-Catalyzed Resolution of Aryl-Substituted Cyclopropane Esters
Aryl-substituted cyclopropane derivatives are important building blocks for various pharmaceuticals. The kinetic resolution of esters of these compounds can be efficiently achieved using lipases. For instance, the resolution of trans-2-phenyl-cyclopropane-1-carboxylic acid esters has been successfully demonstrated.[9]
Experimental Protocol: Kinetic Resolution of Ethyl trans-2-Phenyl-cyclopropane-1-carboxylate using Candida antarctica Lipase B (CALB)
This protocol is a representative example for the kinetic resolution of an aryl-substituted cyclopropane ester.
Materials:
-
Racemic ethyl trans-2-phenyl-cyclopropane-1-carboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetone (as co-solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and hotplate
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Equipment for chiral HPLC analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic ethyl trans-2-phenyl-cyclopropane-1-carboxylate in a mixture of phosphate buffer (pH 7.0) and acetone. The use of a co-solvent like acetone can improve substrate solubility and enhance enantioselectivity.[9]
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B to the reaction mixture. A typical enzyme loading is 10-50 mg of immobilized enzyme per mmol of substrate.
-
Incubation: Stir the mixture at a controlled temperature, typically between 30-40°C. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to extract the acidic product (trans-2-phenyl-cyclopropane-1-carboxylic acid).
-
Wash the organic layer further with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the unreacted ester.
-
Acidify the aqueous layer containing the sodium salt of the carboxylic acid with HCl and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the carboxylic acid.
-
-
Analysis: Determine the enantiomeric excess of the recovered ester and the carboxylic acid using chiral HPLC.
Application Note 2: Pig Liver Esterase (PLE) in the Asymmetric Hydrolysis of Cyclopropane Diesters
Pig Liver Esterase (PLE) is a versatile enzyme known for its ability to catalyze the asymmetric hydrolysis of a wide range of esters, including cyclic diesters.[8] It is particularly useful for the desymmetrization of prochiral diesters.
Experimental Protocol: PLE-Catalyzed Hydrolysis of a Prochiral Cyclopropane-1,1-dicarboxylate
This protocol provides a general method for the desymmetrization of a prochiral cyclopropane diester.
Materials:
-
Dimethyl cyclopropane-1,1-dicarboxylate
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Dioxane or acetone (as co-solvent, optional)
-
Sodium hydroxide solution (0.1 M) for pH control
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Autotitrator or pH-stat
-
Magnetic stirrer
Procedure:
-
Substrate Preparation: Dissolve the dimethyl cyclopropane-1,1-dicarboxylate in phosphate buffer (pH 7.5). A small amount of a water-miscible organic solvent like dioxane or acetone can be added to aid dissolution.[8]
-
Enzyme Addition: Add Pig Liver Esterase to the substrate solution.
-
Reaction Monitoring and pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.1 M NaOH solution using an autotitrator or pH-stat. The consumption of NaOH is directly proportional to the amount of carboxylic acid produced.
-
Reaction Termination: When one equivalent of NaOH has been consumed (indicating complete hydrolysis of one ester group), stop the reaction.
-
Product Isolation:
-
Adjust the pH of the reaction mixture to approximately 2-3 with 1 M HCl.
-
Extract the product, the mono-acid, with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Purification and Analysis: Purify the resulting chiral mono-acid by chromatography if necessary. Determine the enantiomeric excess by converting the acid to a suitable ester (e.g., methyl ester using diazomethane) and analyzing by chiral GC or HPLC.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic resolution of cyclopropane esters and related compounds.
Table 1: Lipase-Catalyzed Kinetic Resolution of Cyclopropane Esters
| Substrate | Enzyme | Solvent/Co-solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |
| Ethyl trans-2-phenyl-cyclopropane-1-carboxylate | Candida antarctica Lipase B | Acetone/Water | 30 | 24 | ~50 | >99 (Acid) | Synthesized from[9] |
| Ethyl 2,2-dimethylcyclopropanecarboxylate | Rhodococcus sp. Esterase (RhEst1) | Biphasic (organic/aqueous) | 30 | 65 | 45.6 | 99.2 (S-acid) | [4] |
| Racemic Morita-Baylis-Hillman acetates | Pseudomonas cepacia Lipase | Phosphate buffer/Toluene | RT | 24-72 | 45-50 | >95 (Alcohol) | [5] |
| 1,3-dialkyl-3-hydroxymethyl oxindoles | Candida antarctica Lipase B | Acetonitrile | 30 | 48 | ~50 | >99 (R-acetate) | [10] |
Table 2: Pig Liver Esterase (PLE) Catalyzed Hydrolysis
| Substrate | Co-solvent | pH | Temp (°C) | Product | ee (%) | Reference |
| Prochiral cyclopropane diester | Dioxane | 7.5 | 25 | Mono-acid | >95 | General protocol from[8] |
| Endocannabinoid (2-AG) | Tris-HCl buffer | 7.4 | 37 | Arachidonic Acid | N/A | [11] |
Visualizations
Experimental Workflow for Enzymatic Kinetic Resolution
References
- 1. Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters | Semantic Scholar [semanticscholar.org]
- 2. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Cloning and Characterization of a Novel Esterase from Rhodococcus sp. for Highly Enantioselective Synthesis of a Chiral Cilastatin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Cyclopropane-Containing Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif, a three-membered carbocyclic ring, has garnered significant attention in medicinal chemistry and drug discovery. Its unique strained ring structure imparts distinct conformational rigidity and electronic properties to molecules, often leading to enhanced biological activity, improved metabolic stability, and reduced off-target effects.[1][2] This document provides detailed application notes and protocols for investigating the biological activity of this promising class of compounds, with a focus on their anticancer, antimicrobial, and antiviral properties.
I. Overview of Biological Activities
Cyclopropane-containing compounds exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development.[3][4] Their rigid structure can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets.[5] Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, such as vinyl or gem-dimethyl groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]
Key therapeutic areas include:
-
Anticancer Activity: Certain cyclopropane derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8] One of the most well-studied examples is the natural product cyclopamine, which inhibits the Hedgehog signaling pathway, a critical pathway in the development and progression of several cancers.[9][10]
-
Antimicrobial and Antifungal Activity: Amide derivatives containing a cyclopropane ring have shown promising activity against various bacteria and fungi.[6][11] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Antiviral Activity: Cyclopropane-based inhibitors have been developed to target viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses, which are essential for viral replication.
II. Quantitative Bioactivity Data
The following tables summarize the quantitative biological activity of representative cyclopropane-containing compounds from the literature.
Table 1: Anticancer Activity of Cyclopropane Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | Activity Metric | Value | Reference |
| Bispidine derivative 4c | HepG2 (Hepatocellular carcinoma) | MTT Assay | IC50 | < 25 µM | [12] |
| Bispidine derivative 4e | HepG2 (Hepatocellular carcinoma) | MTT Assay | IC50 | < 25 µM | [12] |
| Cyclopamine | BxPC-3 (Pancreatic cancer) | Not Specified | IC50 | Not Specified | [13] |
| Cyclopamine | NCI-H446 (Small cell lung cancer) | Not Specified | IC50 | Not Specified | [13] |
| Cyclopamine | SW1990 (Pancreatic cancer) | Not Specified | IC50 | Not Specified | [13] |
| Cyclopamine | NCI-H157 (Non-small cell lung cancer) | Not Specified | IC50 | Not Specified | [13] |
Table 2: Antimicrobial and Antifungal Activity of Cyclopropane Amide Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| F8 | Candida albicans | MIC80 | 16 | [6][11] |
| F24 | Candida albicans | MIC80 | 16 | [6][11] |
| F42 | Candida albicans | MIC80 | 16 | [6][11] |
| F5, F7, F9, F22, F23, F32, F49, F50, F51 | Candida albicans | MIC80 | 32-64 | [11] |
| F4, F10, F14, F33, F34, F36 | Candida albicans | MIC80 | 128 | [11] |
Table 3: Antiviral Activity of Cyclopropane-Based Coronavirus 3CL Protease Inhibitors
| Compound | Virus | Assay Type | Activity Metric | Value (µM) |
| 1c/d - 17c/d | SARS-CoV-2 | Biochemical | IC50 | 0.14 - 0.46 |
| 1c/d - 17c/d | SARS-CoV-1 | Biochemical | IC50 | 0.24 - 2.56 |
| 1c/d - 17c/d | MERS-CoV | Biochemical | IC50 | 0.05 - 0.41 |
| Selected Compounds | SARS-CoV-2 | Cell-based | EC50 | 0.011 - 0.25 |
III. Experimental Protocols
This section provides detailed protocols for key experiments used to assess the biological activity of cyclopropane-containing compounds.
A. Protocol for Determining Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][14] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals.[3]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cyclopropane-containing test compounds
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Isopropanol or DMSO to dissolve formazan
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyclopropane-containing compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
B. Protocol for Determining Antimicrobial Activity using the Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[2][15][16]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Cyclopropane-containing test compounds
-
Positive control antimicrobial agent (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[17]
-
Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the cyclopropane-containing compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.[18]
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.[15]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the growth control.[18]
-
C. Protocol for SARS-CoV-2 3CL Protease Inhibition Assay
This biochemical assay measures the ability of compounds to inhibit the enzymatic activity of the SARS-CoV-2 3C-like protease (3CLpro), which is crucial for viral replication.[19][20] The assay utilizes a fluorogenic peptide substrate that emits a fluorescent signal upon cleavage by the protease.[21]
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl)
-
Cyclopropane-containing test compounds
-
Positive control inhibitor (e.g., GC376)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the cyclopropane-containing compounds in the assay buffer.
-
Dilute the 3CL protease to the desired concentration in the assay buffer.
-
-
Assay Reaction:
-
In a black microplate, add the test compounds at various concentrations.
-
Add the diluted 3CL protease to each well.
-
Include a positive control (enzyme with a known inhibitor), a negative control (enzyme with vehicle), and a blank (buffer only).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 460 nm).[19]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
IV. Signaling Pathways and Experimental Workflows
A. Hedgehog Signaling Pathway Inhibition by Cyclopamine
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several cancers.[10][13] The natural product cyclopamine is a well-characterized inhibitor of this pathway, acting by directly binding to the transmembrane protein Smoothened (Smo).[9][22]
In the "off" state of the pathway, the receptor Patched (PTCH1) inhibits the activity of Smoothened (Smo). This leads to the proteolytic cleavage of the GLI transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R), which then translocate to the nucleus and repress the transcription of Hh target genes.
Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition of Smo is relieved. Activated Smo translocates to the primary cilium and promotes the conversion of GLI proteins into their activator forms (GLI-A). These activators then move to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
Cyclopamine exerts its inhibitory effect by binding directly to the Smoothened protein, preventing its activation even in the presence of the Hedgehog ligand. This leads to the continued repression of Hh target genes and the suppression of tumor growth in Hh-dependent cancers.
Caption: Hedgehog signaling pathway and its inhibition by cyclopamine.
B. Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening and characterizing the biological activity of novel cyclopropane-containing compounds.
Caption: General workflow for bioactivity screening of cyclopropane compounds.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
Pyrazole Carboxamides: Versatile Building Blocks for Novel Agrochemicals
Application Note AP2025-11-03
Introduction
Heterocyclic compounds are fundamental to the development of modern agrochemicals, with over two-thirds of recently launched pesticides belonging to this class.[1] Among these, pyrazole carboxamides have emerged as a critically important scaffold, particularly in the creation of fungicides.[2][3] This class of compounds primarily targets the succinate dehydrogenase (SDH) enzyme in fungi, a crucial component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[4][5][6] By inhibiting SDH, these fungicides, known as SDHIs, effectively disrupt fungal respiration and energy production, leading to growth inhibition and cell death.[7][8][9][10]
This application note provides a comprehensive overview of the use of pyrazole carboxamides as building blocks for the synthesis of novel fungicides. It includes detailed protocols for the synthesis of a representative pyrazole-thiazole carboxamide, in vitro and in vivo antifungal activity assays, and a summary of the efficacy of various derivatives.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase is a protein complex (Complex II) located in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking this electron transfer.[9] This disruption of the respiratory chain leads to a halt in ATP synthesis and the accumulation of succinate, ultimately resulting in the cessation of fungal growth. The pyrazole carboxamide moiety plays a crucial role in the binding of these inhibitors to the SDH active site.
Synthesis of Pyrazole Carboxamide Derivatives
The synthesis of pyrazole carboxamide fungicides generally involves a multi-step process starting from readily available chemical building blocks.[11][12][13] A common strategy involves the synthesis of a pyrazole carboxylic acid core, followed by amidation with a desired amine-containing fragment. Fluorinated building blocks are often incorporated to enhance the biological activity and stability of the final product.[14][15][16]
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development of new pyrazole carboxamide-based fungicides, from initial design to in vivo testing.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Antibacterial and Antifungal Screening of Natural Plant Products: Prospective Standardization of Basic Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. [PDF] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemmethod.com [chemmethod.com]
- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-Ethylcyclopropanecarboxylate in Fragrance and Flavor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of ethyl 2-ethylcyclopropanecarboxylate in the fragrance and flavor industries. While specific data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related cyclopropane derivatives and general principles of fragrance and flavor chemistry to provide a thorough guide.
Introduction to this compound
This compound is a cyclopropane derivative that holds potential as a novel ingredient in fragrance and flavor formulations. The cyclopropane ring, a strained three-membered carbocycle, often imparts unique and powerful organoleptic properties to molecules.[1] The presence of both an ethyl group on the ring and an ethyl ester functionality suggests a complex and potentially interesting aroma and flavor profile.
Chemical Structure:
Caption: Chemical structure of this compound.
Potential Applications in Fragrance and Flavor
Based on the characteristics of similar cyclopropane esters, this compound is anticipated to have applications in a variety of fragrance and flavor compositions.
Fragrance Applications
Cyclopropane derivatives are known to contribute unique and desirable notes to fragrance compositions.[2] The odor profile of this compound is likely to be fruity, with potential green, waxy, or spicy undertones, characteristic of many esters used in perfumery.
Potential Odor Profile and Uses:
| Odor Descriptor | Potential Application in Fragrance Types |
| Fruity (Apple, Pear-like) | Floral, Chypre, Fougère |
| Green, Herbaceous | Fresh, Citrus, Sporty |
| Waxy, Fatty | Aldehydic, Powdery |
| Spicy, Anisic | Oriental, Spicy |
The use of novel cyclopropane derivatives in perfumery can enhance or modify existing fragrance formulations, providing new creative avenues for perfumers.[3]
Flavor Applications
In flavors, esters are widely used to create fruity and sweet profiles. Ethyl cyclopropanecarboxylate and its analogues have remarkably low odor thresholds, suggesting that even at very low concentrations, they can have a significant impact on the overall flavor profile.[3]
Potential Flavor Profile and Uses:
| Flavor Descriptor | Potential Application in Food Products |
| Sweet, Fruity | Beverages, Confectionery, Baked Goods |
| Green, Unripe Fruit | Dairy Products, Sauces |
| Wine-like, Fermented | Savory Snacks, Processed Meats |
Quantitative Data
Table 1: Physicochemical and Olfactory Data of Related Cyclopropane Esters
| Compound | Molecular Weight ( g/mol ) | Odor Threshold (ppb) | Odor Description |
| Ethyl cyclopropanecarboxylate | 114.14 | 0.001 | Fruity, Ethereal |
| Ethyl 2-methylcyclopropanecarboxylate | 128.17 | Not available | Fruity, Green |
| Ethyl cyclohexanecarboxylate | 156.22 | - | Fruity, Cheesy, Winey[4] |
Data for ethyl cyclopropanecarboxylate is from a study on cyclic esters.[3]
Table 2: Recommended Usage Levels for Cyclopropane Derivatives in Formulations (General)
| Formulation Type | Recommended Concentration (% w/w) |
| Fragrance Concentrate | 0.5 - 10 |
| Perfumes and Colognes | 0.1 - 5 |
| Soaps and Shampoos | 0.05 - 1 |
| Flavor Compositions | 0.01 - 0.5 |
These are general guidelines based on patents for novel cyclopropane derivatives in fragrances and may be adjusted based on the specific olfactory or gustatory power of this compound.[3][5]
Experimental Protocols
Synthesis of this compound
A plausible and widely used method for the synthesis of cyclopropanes is the Simmons-Smith reaction.[6][7] This protocol outlines a potential synthesis of this compound from ethyl crotonate.
Reaction Scheme:
Caption: Synthesis of this compound via Simmons-Smith reaction.
Protocol: Simmons-Smith Cyclopropanation of Ethyl Crotonate
Materials:
-
Zinc dust (activated)
-
Copper(I) chloride
-
Ethyl crotonate
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust and copper(I) chloride in anhydrous diethyl ether under a nitrogen atmosphere. The mixture is stirred and heated at reflux for 30 minutes to form the zinc-copper couple.
-
Reaction Setup: Cool the flask to room temperature. Add a solution of ethyl crotonate in anhydrous diethyl ether to the flask.
-
Addition of Diiodomethane: A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.
-
Work-up: After the reaction is complete (typically after several hours of stirring at reflux), the mixture is cooled to 0°C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound.
Expected Outcome:
The reaction is expected to yield a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions and the stereochemistry of the starting alkene.
Sensory Evaluation Protocol
To determine the specific odor and flavor profile of synthesized this compound, a standardized sensory evaluation should be conducted.
Workflow for Sensory Evaluation:
Caption: Workflow for the sensory evaluation of a new fragrance/flavor ingredient.
Protocol: Descriptive Sensory Analysis
-
Panel: A panel of 8-12 trained sensory assessors.
-
Sample Preparation:
-
For Fragrance: Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol) at concentrations of 10%, 1%, and 0.1%. Samples are presented on smelling strips.
-
For Flavor: Prepare a solution of the compound in a neutral base (e.g., 5% sucrose solution or unsalted crackers) at various concentrations (e.g., 1, 5, and 10 ppm).
-
-
Evaluation:
-
Panelists evaluate the samples in a controlled environment with good ventilation to avoid cross-contamination of odors.[8]
-
For each sample, panelists describe the odor/flavor characteristics using a standardized lexicon of descriptors.
-
The intensity of each descriptor is rated on a numerical scale (e.g., 0-10).
-
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a sensory profile (e.g., a spider web plot) of the compound.
Conclusion
This compound represents a promising, yet underexplored, molecule for the fragrance and flavor industry. Based on the known properties of related cyclopropane esters, it is likely to possess a unique and potent fruity-green character. The synthetic protocol provided offers a reliable method for its preparation, enabling further investigation into its specific sensory properties and potential applications. Detailed sensory analysis is crucial to fully characterize this compound and unlock its potential for creating novel and appealing fragrances and flavors.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ethyl cyclohexyl carboxylate, 3289-28-9 [thegoodscentscompany.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-ethylcyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-ethylcyclopropanecarboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive reagents: Grignard reagent has degraded, or the zinc-copper couple/diethylzinc is not sufficiently active. | - Use freshly prepared or titrated Grignard reagents. - Activate the zinc-copper couple prior to use (e.g., with HCl wash followed by drying). - Ensure diethylzinc is handled under strictly anhydrous and inert conditions. |
| Presence of water or protic solvents: Moisture will quench the organometallic reagents. | - Thoroughly dry all glassware and solvents before use. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Incorrect reaction temperature: Temperature is too low for reaction initiation or too high, leading to reagent decomposition. | - For Simmons-Smith reactions, a gentle reflux in diethyl ether is often effective. - For Kulinkovich reactions, the temperature is critical for the formation of the titanacyclopropane intermediate; follow literature protocols closely, often starting at low temperatures and allowing the reaction to warm. | |
| Substrate is an electron-poor alkene: The double bond in ethyl crotonate is deactivated by the electron-withdrawing ester group, making it less reactive in some cyclopropanation reactions. | - Consider using a more reactive cyclopropanating agent. The Furukawa modification (diethylzinc and diiodomethane) of the Simmons-Smith reaction is often more effective for electron-deficient alkenes.[1] - For catalytic cyclopropanation, choose a catalyst system known to be effective for Michael acceptors. | |
| Formation of Significant Side Products | Polymerization of the starting material: This can be promoted by Lewis acidic byproducts like zinc iodide. | - Add an excess of diethylzinc to act as a scavenger for the Lewis acidic zinc iodide. - Quench the reaction with pyridine to complex with the zinc iodide.[1] |
| Formation of ethyl ether: A common byproduct in reactions involving Grignard reagents in ether solvents at elevated temperatures. | - Maintain a controlled reaction temperature and avoid prolonged heating. | |
| Formation of 1,4-addition products: With α,β-unsaturated esters, conjugate addition can compete with cyclopropanation. | - Optimize the reaction conditions to favor the [1+2] cycloaddition. This may involve adjusting the temperature or the nature of the cyclopropanating agent. | |
| Poor Diastereoselectivity (cis/trans ratio) | Reaction conditions not optimized for stereocontrol: The choice of solvent and reagents can significantly influence the diastereomeric ratio. | - The diastereoselectivity of Simmons-Smith type reactions can be solvent-dependent. Ethereal solvents often favor the formation of the cis isomer. - For the Kulinkovich reaction, the stereochemistry is often influenced by the substituents on the starting ester and the Grignard reagent. Careful review of literature on similar substrates is recommended.[2] |
| Isomerization of the product during workup or purification: The product may be sensitive to acidic or basic conditions. | - Use a neutral workup procedure. - Employ purification techniques that avoid prolonged exposure to harsh conditions, such as flash column chromatography with a neutral stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound involve the cyclopropanation of an ethyl crotonate precursor. The two primary approaches are:
-
The Simmons-Smith Reaction and its modifications: This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), to add a methylene group across the double bond of ethyl crotonate. The Furukawa modification is often preferred for electron-poor alkenes like α,β-unsaturated esters.[1]
-
The Kulinkovich Reaction: This method involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of this compound, this would typically involve a modified approach as the standard Kulinkovich reaction on an α,β-unsaturated ester can lead to different products. A more direct route would be the cyclopropanation of ethyl crotonate using a different methodology.
Q2: How can I improve the diastereoselectivity of the synthesis to favor the cis or trans isomer?
A2: Achieving high diastereoselectivity is a key challenge. Here are some strategies:
-
For the Simmons-Smith Reaction: The stereochemical outcome can be influenced by the presence of directing groups. While ethyl crotonate itself lacks a strong directing group, the choice of reaction conditions is crucial. The use of certain solvents can influence the transition state geometry and thus the diastereomeric ratio. It is often necessary to experimentally screen different solvents to optimize for the desired isomer.
-
Chiral Auxiliaries: For asymmetric synthesis, employing a chiral auxiliary on the ester group can provide high levels of stereocontrol.
-
Catalytic Asymmetric Methods: The use of chiral catalysts, particularly with diazoacetate reagents, can provide excellent enantioselectivity and diastereoselectivity.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. With a well-optimized Simmons-Smith reaction (Furukawa modification), yields in the range of 70-90% have been reported for the cyclopropanation of similar α,β-unsaturated esters. However, without specific literature data for this compound, it is recommended to start with a small-scale reaction to establish a baseline yield and then optimize from there.
Q4: What are the key safety precautions to take during this synthesis?
A4: Both the Simmons-Smith and Kulinkovich reactions involve hazardous materials and require strict adherence to safety protocols:
-
Diethylzinc: Is highly pyrophoric and reacts violently with water and air. It must be handled under a strictly inert atmosphere using syringe and cannula techniques.
-
Grignard Reagents: Are highly flammable and moisture-sensitive.
-
Diiodomethane: Is a dense, toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Titanium(IV) isopropoxide: Is a moisture-sensitive and flammable liquid.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Ethyl Crotonate (Furukawa Modification)
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl crotonate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add a solution of ethyl crotonate in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution to the stirred solution of ethyl crotonate.
-
In the dropping funnel, prepare a solution of diiodomethane in anhydrous diethyl ether.
-
Add the diiodomethane solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General reaction scheme for the Simmons-Smith synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Common side products and impurities in cyclopropanation reactions
Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to side products and impurities in these essential synthetic transformations.
Troubleshooting Guide
Cyclopropanation reactions, while powerful, can sometimes yield unexpected side products or suffer from the presence of persistent impurities. This guide provides a structured approach to identifying and resolving common experimental challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cyclopropane | Decomposition of Carbene/Carbenoid: The reactive intermediate is not being trapped efficiently by the alkene. | - Increase the concentration of the alkene substrate. For reactions involving highly reactive carbenes like methylene from diazomethane photolysis, using the alkene as the solvent can minimize side reactions.[1] - For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated. The quality of the zinc surface is critical.[2] - In transition metal-catalyzed reactions, consider changing the catalyst or ligands to modulate the reactivity of the metal carbene. |
| Incomplete Reaction: The reaction has stalled before full conversion of the starting material. | - For Simmons-Smith reactions, this can result in alkene impurity.[3] Extend the reaction time or gently heat if the reactants are stable. - In catalytic reactions, catalyst deactivation may have occurred. Consider adding a second portion of the catalyst. | |
| Poor Alkene Nucleophilicity: Electron-deficient alkenes are less reactive towards electrophilic carbenoids. | - For Simmons-Smith reactions with electron-poor alkenes, consider using the Shi modification (e.g., with trifluoroacetic acid) to generate a more nucleophilic carbenoid.[4] | |
| Presence of C-H Insertion Products | Competitive C-H Insertion Pathway: This is a common side reaction in transition metal-catalyzed reactions with diazo compounds, especially with substrates having accessible C-H bonds.[5] | - Catalyst Selection: The choice of metal catalyst and its ligands has a significant impact on the ratio of cyclopropanation to C-H insertion. For example, some rhodium(II) catalysts favor C-H insertion, while others favor cyclopropanation.[5] - Diazo Reagent: The structure of the diazo compound influences the selectivity. Donor-acceptor diazo compounds can sometimes enhance selectivity. |
| Formation of Alkene Dimers | Carbene Dimerization: The carbene or carbenoid reacts with itself. This is more common with highly reactive, unstabilized carbenes. | - Use a higher concentration of the alkene substrate to favor intermolecular cyclopropanation over dimerization. - For diazo compounds, slow addition of the diazo reagent to the reaction mixture containing the catalyst and alkene can maintain a low concentration of the carbene intermediate and minimize dimerization. |
| Methylation of Heteroatoms | Electrophilicity of Carbenoid: In Simmons-Smith reactions, the zinc carbenoid can act as a methylating agent towards alcohols and other heteroatoms, especially with excess reagent and long reaction times.[4] | - Use a stoichiometric amount of the Simmons-Smith reagent. - Protect sensitive functional groups like alcohols before the cyclopropanation step. |
| Formation of Methane, Ethane, Ethylene, and/or Polymethylenes | Reaction with Solvent or Impurities: In Simmons-Smith reactions, basic solvents like THF or triethylamine can react with the organozinc reagent to produce these gaseous byproducts and polymeric material.[6] | - Use non-basic, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] |
| Formation of Sulfur Ylides and Rearrangement Products | Reaction with Allylic Thioethers: In the Furukawa-modified Simmons-Smith reaction (Et₂Zn, CH₂I₂), allylic thioethers can form sulfur ylides that undergo a[7]-sigmatropic rearrangement instead of cyclopropanation.[4] | - Use an excess of the Simmons-Smith reagent to favor cyclopropanation. - Alternatively, consider a different cyclopropanation method that is less prone to this side reaction. |
Quantitative Data on Side Products
The selectivity of cyclopropanation versus C-H insertion is highly dependent on the catalyst and the diazo compound employed. Below is a summary of representative data for the rhodium-catalyzed reaction of cyclohexene.
| Catalyst | Diazo Compound | Cyclopropanation:C-H Insertion Ratio | Total Yield (%) | Reference |
| Rh₂(OAc)₄ | Methyl phenyldiazoacetate | 93:7 | 33-52 | [8] |
| AgSbF₆ | Methyl phenyldiazoacetate | >15:1 | 88 | [8] |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Almost exclusively cyclopropanation | - | [5] |
| Rh₂(OAc)₄ | Diazomalonate | Marked tendency towards allylic C-H insertion | - | [5] |
| CuPc | Methyl phenyldiazoacetate | 6.4:1 | - | [8] |
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish and gives a low yield. What can I do?
A1: Several factors can contribute to a sluggish Simmons-Smith reaction. First, ensure your zinc-copper couple is highly active. It is often best to prepare it fresh. The reaction is also sensitive to solvent. Use of basic solvents like THF can decrease the reaction rate.[3] Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are recommended.[3] If your alkene is electron-poor, consider using a modified procedure, such as the Furukawa (diethylzinc and diiodomethane) or Shi (addition of an acid like trifluoroacetic acid) modifications, which can enhance reactivity.[4]
Q2: I am observing significant amounts of C-H insertion products in my rhodium-catalyzed cyclopropanation. How can I improve the selectivity for the cyclopropane?
A2: The competition between cyclopropanation and C-H insertion is a known challenge. The outcome is highly dependent on the catalyst, its ligands, and the structure of the diazo compound.[5] For instance, with cyclohexene, using ethyl diazoacetate as the carbene source with a rhodium(II) catalyst leads almost exclusively to cyclopropanation, whereas using a diazomalonate under similar conditions favors allylic C-H insertion.[5] You may need to screen different rhodium catalysts (e.g., with different carboxylate or prolinate ligands) or even switch to a different metal catalyst, such as copper or silver, which can exhibit different selectivities.[8]
Q3: After my Simmons-Smith reaction, I have an impurity that I suspect is a methylated version of my starting material containing a hydroxyl group. Is this possible?
A3: Yes, this is a known side reaction. The zinc carbenoid species in the Simmons-Smith reaction is electrophilic and can methylate heteroatoms, particularly alcohols.[4] This is more likely to occur if an excess of the cyclopropanating reagent is used or if the reaction is allowed to proceed for an extended period.[4] To avoid this, use a stoichiometric amount of the reagent and monitor the reaction for completion. If the problem persists, protecting the hydroxyl group before the cyclopropanation step is a reliable solution.
Q4: I am using a diazo compound for my cyclopropanation and am concerned about safety. What are the primary hazards?
A4: Diazo compounds, especially diazomethane, are hazardous and require special precautions. Diazomethane is highly toxic and explosive.[1] Detonation can be triggered by heat, strong light, rough surfaces (like ground glass joints), or contact with certain metals.[1] It is crucial to use appropriate personal protective equipment and work in a well-ventilated fume hood with a blast shield. Whenever possible, consider using safer alternatives to diazomethane, such as trimethylsilyldiazomethane or employing in situ generation methods.
Q5: My reaction mixture for a Simmons-Smith cyclopropanation is turning into a viscous precipitate. What is happening?
A5: The formation of a viscous precipitate, likely polymethylene, can occur in Simmons-Smith reactions, particularly when using basic solvents like ethers.[6] These solvents can react with the organozinc reagent, leading to the formation of by-products including methane, ethane, ethylene, and polymethylene.[6] Switching to a non-coordinating solvent like dichloromethane should mitigate this issue.
Experimental Protocols
1. Modified Simmons-Smith Cyclopropanation of an Alkene (Furukawa/Shi Conditions)
This protocol is a general procedure adaptable for many alkenes.
-
Materials:
-
Alkene (1.0 eq)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NH₄Cl solution
-
Na₂EDTA
-
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂.
-
Cool the flask to 0 °C and add the Et₂Zn solution.
-
Slowly add a solution of TFA in CH₂Cl₂ dropwise. CAUTION: This can be a very exothermic reaction and may produce significant white fumes.[9]
-
Stir the resulting white slurry vigorously at room temperature for 2 hours, or until gas evolution ceases.[9]
-
Cool the mixture to -10 °C and add a solution of CH₂I₂ in CH₂Cl₂ dropwise. Stir until the mixture becomes clear.[9]
-
Add a solution of the alkene in CH₂Cl₂ at -10 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA. Add a saturated solution of NH₄Cl to dissolve any precipitate.[9]
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This is a classic example of a transition metal-catalyzed cyclopropanation.
-
Materials:
-
Styrene (1.0 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.05 mol%)
-
Ethyl diazoacetate (EDA) (1.45 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add styrene, anhydrous CH₂Cl₂, and Rh₂(OAc)₄.
-
Stir the mixture at 25 °C for 20 minutes.
-
Add the ethyl diazoacetate dropwise over a period of 5 hours using a syringe pump. CAUTION: Diazo compounds are potentially explosive and should be handled with care. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate.
-
After the addition is complete, stir the reaction for an additional hour at 25 °C.
-
Monitor the reaction by TLC or GC-MS to ensure completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers of the cyclopropane product.
-
Visualizations
Caption: Competing reaction pathways in carbene-mediated cyclopropanation.
Caption: A logical workflow for troubleshooting cyclopropanation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Stereoselectivity in Substituted Cyclopropane Synthesis
Welcome to the technical support center for the stereoselective synthesis of substituted cyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your cyclopropanation experiments.
Issue 1: Low Enantioselectivity in Asymmetric Cyclopropanation
Question: My asymmetric cyclopropanation reaction is resulting in a low enantiomeric excess (ee%). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue and can often be addressed by systematically evaluating several reaction parameters.
-
Catalyst/Ligand System: The choice of chiral ligand and metal precursor is paramount for achieving high enantioselectivity.
-
Ligand Screening: The steric and electronic properties of the chiral ligand directly influence the asymmetric induction. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate. For instance, in transition metal-catalyzed reactions, ligands like BOX (bisoxazoline) and Pybox (pyridine-bisoxazoline) are commonly used, but their effectiveness can be substrate-dependent.[1][2] In some cases, newly designed ligands can drastically improve enantioselectivity.[3]
-
Catalyst Loading: While catalytic amounts are used, varying the catalyst loading can sometimes impact enantioselectivity. Ensure the catalyst is fully dissolved and active.
-
Counteranions: In some catalytic systems, the counteranion can influence the stereochemical outcome.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. It is advisable to perform the reaction at the lowest practical temperature.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, the enantioselectivity. A screen of different solvents (e.g., halogenated hydrocarbons, ethers, aromatic hydrocarbons) is recommended.
-
Concentration: Reactant concentration can influence reaction rates and potentially selectivity. It is worth investigating the effect of dilution.
-
-
Substrate Effects:
-
Directing Groups: For certain reactions, like the Simmons-Smith cyclopropanation, the presence of a directing group (e.g., a hydroxyl group) on the substrate is crucial for achieving high stereocontrol.[4][5] The catalyst coordinates to the directing group, leading to a facial-selective attack on the double bond.
-
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Question: My cyclopropanation is producing an undesired mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
Answer: Controlling diastereoselectivity often involves managing steric and electronic interactions in the transition state.
-
Catalyst and Ligand Choice:
-
The steric bulk of the catalyst and ligands plays a crucial role in differentiating the transition states leading to different diastereomers. Bulky ligands can favor the formation of the less sterically hindered product. For example, in rhodium-catalyzed cyclopropanations, increasing the electron density of the catalyst by ligand modification can enhance diastereoselectivity.[6]
-
-
Substrate Geometry and Substituents:
-
The geometry of the alkene (E vs. Z) is often transferred to the cyclopropane (trans vs. cis) in a stereospecific manner, particularly in concerted reactions like the Simmons-Smith reaction.[7]
-
The nature and size of the substituents on the double bond significantly impact diastereoselectivity. Bulky substituents can direct the approach of the carbene to the less hindered face of the alkene.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the diastereoselectivity. For instance, in some Michael-initiated ring closure (MIRC) reactions, the solvent can affect the conformation of the intermediate and thus the stereochemical outcome.[8]
-
Additives: The presence of additives can sometimes alter the course of the reaction. For example, in certain Simmons-Smith modifications, acidic additives can accelerate the reaction and influence selectivity.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in achieving stereoselectivity between Simmons-Smith cyclopropanation and transition-metal catalyzed reactions?
A1: The mechanisms and sources of stereocontrol are distinct. In the Simmons-Smith reaction , stereoselectivity is often substrate-controlled, relying on directing groups like allylic alcohols to chelate the zinc carbenoid and direct the methylene transfer to one face of the alkene.[4][5] Asymmetric variants often employ chiral ligands in stoichiometric amounts. In contrast, transition-metal (e.g., Rh, Cu, Co, Pd) catalyzed cyclopropanations using diazo compounds are catalyst-controlled.[2][6] A chiral ligand on the metal center creates a chiral environment that differentiates the approach of the alkene to the metal-carbene intermediate, leading to enantioselectivity. The stereochemical outcome is therefore primarily determined by the catalyst's structure.
Q2: How do I choose the right catalyst system for my asymmetric cyclopropanation?
A2: The choice of catalyst depends heavily on the substrate and the nature of the carbene precursor.
-
For electron-rich olefins , rhodium(II) and copper(I) complexes with chiral ligands are often effective with diazoacetates.
-
For electron-deficient olefins , which can be challenging substrates, specially designed catalysts may be required.[10]
-
For the transfer of non-stabilized carbenes , which avoids the use of potentially hazardous diazo compounds, cobalt-based catalysts have shown high enantioselectivity with gem-dichloroalkanes as carbene precursors.[1][11] A preliminary literature search for similar substrates is highly recommended. If no direct precedent is available, a screening of common catalyst families (e.g., Rh- or Cu-based catalysts with BOX, Pybox, or TADDOL-derived ligands) is a good starting point.
Q3: Can I run my cyclopropanation reaction open to the air?
A3: This depends on the specific reagents and catalysts used. Many organometallic reagents, such as the zinc carbenoids used in the Simmons-Smith reaction (especially when using diethylzinc), are sensitive to air and moisture.[4] Therefore, these reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Similarly, many transition metal catalysts can be air-sensitive. However, some modern catalytic systems are more robust. Always consult the specific protocol for the reaction you are performing.
Q4: My reaction is not proceeding to completion. What should I do?
A4: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The catalyst may have decomposed due to exposure to air or moisture, or it may not be suitable for the specific substrate. Ensure proper handling and storage of the catalyst.
-
Deactivated Reagents: The carbene precursor (e.g., diazo compound) or the organometallic reagent may have degraded. Use freshly prepared or properly stored reagents.
-
Insufficient Reaction Time or Temperature: Some cyclopropanations can be slow, especially with sterically hindered or electron-deficient alkenes. Consider increasing the reaction time or temperature (while being mindful of potential impacts on stereoselectivity).
-
Inhibitors: Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all materials are of high purity.
Data Presentation
Table 1: Influence of Ligand on Enantioselectivity in a Cobalt-Catalyzed Cyclopropanation
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | Pybox-1 | 95 | 45 |
| 2 | Pybox-2 | >95 | 70 |
| 3 | Chiral PDI | >95 | 95 |
Reaction conditions: 1,3-diene substrate, 2,2-dichloropropane, Zn, and CoBr2 catalyst with the indicated ligand. Data adapted from a cobalt-catalyzed asymmetric cyclopropanation study.[1]
Table 2: Effect of Reaction Conditions on Diastereoselectivity in a MIRC Reaction
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | dr (cis:trans) | ee% (cis) |
| 1 | 20 | Na2CO3 | MeCN | 80 | 84 | >95:5 | 97 |
| 2 | 20 | K2CO3 | CH2Cl2 | 25 | 65 | 90:10 | 92 |
| 3 | 10 | Na2CO3 | MeCN | 80 | 82 | >95:5 | 96 |
Reaction conditions: Substituted alkene, bromomalonate, and a modified cinchona alkaloid catalyst. Data synthesized from studies on Michael-initiated ring closure reactions.[8]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general guideline for the enantioselective cyclopropanation of an allylic alcohol using a titanium-TADDOLate catalyst.
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a flame-dried Schlenk flask, add the chiral TADDOL ligand (0.25 eq) and 4 Å molecular sieves.
-
Add anhydrous toluene and cool the mixture to -40 °C.
-
Slowly add Ti(OiPr)4 (0.25 eq) and stir the mixture for 1 hour at -40 °C to form the Ti-TADDOLate complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, prepare a solution of bis(iodomethyl)zinc (Zn(CH2I)2) (1.0 eq) in anhydrous CH2Cl2.
-
Cool this solution to -40 °C.
-
To the pre-formed catalyst suspension, add the solution of Zn(CH2I)2.
-
Finally, add the allylic alcohol (1.0 eq) dropwise to the reaction mixture at -40 °C.
-
-
Reaction and Workup:
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 1.5-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and stir until the solids dissolve.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl alcohol.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or GC).
-
Protocol 2: General Procedure for Cobalt-Catalyzed Asymmetric Cyclopropanation
This protocol describes a general procedure for the cyclopropanation of an alkene using a gem-dichloroalkane as the carbene source and a chiral cobalt catalyst.
-
Reaction Setup (in a glovebox):
-
To a vial, add the chiral cobalt complex (e.g., [Co(PDI)]) (5 mol%), zinc powder (2.0 eq), and the alkene substrate (1.0 eq).
-
Add anhydrous solvent (e.g., THF).
-
Add the gem-dichloroalkane (e.g., 2,2-dichloropropane) (1.5 eq).
-
-
Reaction:
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 23 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction by GC-MS or TLC.
-
-
Workup and Purification:
-
Upon completion, open the vial to the air and dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and stereoselectivity (dr and ee%) of the product.
-
Visualizations
Caption: General experimental workflow for stereoselective cyclopropanation.
Caption: Troubleshooting logic for poor stereoselectivity.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane synthesis [organic-chemistry.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of Cyclopropane Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropane esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent undesired ring-opening and other side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropane ring in my ester unexpectedly opening?
The cyclopropane ring is a strained three-membered ring system, making it susceptible to ring-opening reactions under various conditions. The primary reasons for undesired ring-opening of cyclopropane esters include:
-
Harsh acidic or basic conditions: Both strong acids and bases can catalyze the hydrolysis of the ester, and under certain conditions, promote ring-opening.
-
Lewis acid catalysis: Lewis acids, often used to activate the carbonyl group of the ester, can also coordinate to the cyclopropane ring, facilitating its cleavage. This is particularly true for donor-acceptor cyclopropanes.
-
Nucleophilic attack: Strong nucleophiles can attack the cyclopropane ring, especially if it is activated by electron-withdrawing groups.
-
Radical reactions: The formation of radical intermediates on or adjacent to the cyclopropane ring can lead to rapid ring-opening.
-
Elevated temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for ring cleavage.
Q2: Are cyclopropane esters always unstable?
No. In fact, cyclopropanecarboxylic acid esters exhibit enhanced stability against hydrolysis compared to their acyclic analogs like isopropyl esters or other cycloalkyl esters such as cyclobutyl or cyclopentyl esters. This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.
Q3: What are "donor-acceptor" cyclopropanes and why are they more prone to ring-opening?
Donor-acceptor (D-A) cyclopropanes have an electron-donating group (e.g., an aryl or vinyl group) and an electron-accepting group (e.g., an ester group) attached to the cyclopropane ring. This substitution pattern polarizes the C-C bonds of the ring, making it more susceptible to nucleophilic attack and Lewis acid-catalyzed ring-opening.
Q4: Can I predict whether my reaction conditions will cause ring-opening?
While not always predictable with certainty without experimental data, you can assess the risk by considering the following:
-
Reagent strength: Are you using strong, non-selective reagents (e.g., strong mineral acids, potent nucleophiles)?
-
Temperature: Can the reaction be performed at a lower temperature?
-
Catalyst choice: If a Lewis acid is required, can a milder one be used?
-
Substrate electronics: Do you have a D-A cyclopropane? If so, the ring is more labile.
Troubleshooting Guides
Issue 1: Ring-opening during ester hydrolysis
Symptom: During the saponification or acidic hydrolysis of your cyclopropane ester, you observe the formation of ring-opened byproducts in addition to or instead of the desired cyclopropanecarboxylic acid.
Troubleshooting Steps:
-
Modify Base/Acid Strength:
-
For basic hydrolysis: Switch from strong bases like NaOH or KOH to milder bases such as lithium hydroxide (LiOH) or sodium carbonate (Na2CO3).
-
For acidic hydrolysis: Avoid strong mineral acids like HCl or H2SO4. Consider using weaker acids or buffered systems.
-
-
Control the Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C or room temperature) for a longer period. Elevated temperatures can promote ring-opening.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Protic solvents may participate in the reaction, while aprotic solvents might slow down the desired hydrolysis. Experiment with different solvent systems.
Issue 2: Ring-opening during reduction of the ester group
Symptom: When attempting to reduce the ester functionality to an alcohol or aldehyde, you isolate products resulting from the reduction of a ring-opened species.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Avoid harsh reducing agents like lithium aluminum hydride (LiAlH4) if ring-opening is observed.
-
Opt for milder and more selective reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is often a good choice for the partial reduction of esters to aldehydes without affecting the cyclopropane ring. For reduction to the alcohol, sodium borohydride (NaBH4) in the presence of a Lewis acid or in mixed solvent systems can sometimes be effective and milder than LiAlH4.
-
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the reducing agent and the initial quenching.
Issue 3: Ring-opening during reactions with nucleophiles
Symptom: Your attempt to perform a reaction at a position adjacent to the cyclopropane ring using a nucleophile results in the addition of the nucleophile to a ring-opened product.
Troubleshooting Steps:
-
Nucleophile Choice: If possible, use a less aggressive nucleophile. The reactivity of the nucleophile can be attenuated by changing the counter-ion or the solvent.
-
Protecting Groups: If the nucleophilic attack is intended for another functional group in the molecule, consider protecting that group to perform the desired transformation under conditions that are compatible with the cyclopropane ring.
-
Lewis Acid-Free Conditions: If the reaction is being promoted by a Lewis acid, this is a likely cause for ring-opening, especially in D-A cyclopropanes. Explore catalyst-free conditions or the use of Brønsted acids in specific solvents like hexafluoroisopropanol (HFIP), which can sometimes promote nucleophilic ring-opening but in a more controlled manner.
Data Presentation
Table 1: Comparative Hydrolytic Stability of Benzyl Esters at 40 °C
| Ester | Half-life in 0.1 N HCl (hours) | Half-life in pH 10 Buffer (hours) |
| Benzyl cyclopropanecarboxylate | 180.2 | 78.7 |
| Benzyl isobutyrate (acyclic analog) | 32.1 | 40.0 |
| Benzyl cyclobutanecarboxylate | 14.1 | 16.0 |
| Benzyl cyclopentanecarboxylate | - | - |
| Benzyl cyclohexanecarboxylate | - | 87.0 |
| Benzyl 1-methylcyclopropanecarboxylate | 267.5 | - |
| Benzyl pivalate (sterically hindered analog) | 125.7 | - |
Data sourced from a study on the stability of cyclopropanecarboxylic acid esters, which demonstrates their enhanced stability compared to acyclic and other cycloalkyl esters under both acidic and basic conditions.
Experimental Protocols
Protocol 1: Mild Saponification of a Cyclopropane Ester
This protocol describes a mild hydrolysis of a simple cyclopropane ester, minimizing the risk of ring-opening.
-
Reactants: Ethyl cyclopropanecarboxylate, Lithium hydroxide (LiOH).
-
Solvent: A mixture of tetrahydrofuran (THF) and water.
-
Procedure:
-
Dissolve ethyl cyclopropanecarboxylate (1 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (1.5 equivalents) in water dropwise to the stirred ester solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully acidify the reaction mixture with 1 N HCl to protonate the carboxylate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyclopropanecarboxylic acid.
-
Visualizations
Caption: General reaction pathways for cyclopropane esters.
Caption: Troubleshooting workflow for undesired ring-opening.
Troubleshooting low conversion rates in esterification protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in esterification reactions.
Troubleshooting Guide: Low Esterification Conversion
Low yields in esterification can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Esterification Yield
Caption: A logical workflow for diagnosing and resolving low ester yields.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification yield consistently low?
A1: Low yields in esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can lead to the hydrolysis of the ester back to the starting materials, establishing an equilibrium that prevents complete conversion.[1] Other common causes include the presence of water in the reactants, suboptimal reaction conditions (temperature, time), inappropriate catalyst concentration, or unfavorable reactant stoichiometry.[2]
Q2: How can I shift the reaction equilibrium to favor product formation?
A2: According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either removing a product as it is formed or by using an excess of a reactant.[1]
-
Water Removal: The most common strategy is to remove water from the reaction mixture. This can be achieved using a Dean-Stark apparatus, which physically separates the water-immiscible solvent azeotrope, or by adding a drying agent like molecular sieves.[3][4][5]
-
Excess Reactant: Using a large excess of one of the reactants, typically the less expensive one (often the alcohol), will drive the reaction forward.[3][6]
Q3: What is the role of the acid catalyst and how do I choose the right one?
A3: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, increases the rate of the esterification reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] The choice of catalyst can depend on the specific substrates and reaction conditions. For sensitive substrates, milder catalysts like solid acid resins (e.g., Amberlyst-15) may be preferable to minimize side reactions.
Q4: How does the molar ratio of alcohol to carboxylic acid affect the yield?
A4: The molar ratio of alcohol to carboxylic acid has a significant impact on the conversion rate. Using an excess of the alcohol can substantially increase the yield by shifting the reaction equilibrium towards the ester product.[6] However, an extremely large excess may not be cost-effective and can complicate purification. The optimal ratio should be determined experimentally for each specific reaction.
Q5: Can the presence of water in my reactants affect the reaction?
A5: Yes, the presence of water, even in small amounts, in either the alcohol or carboxylic acid can inhibit the reaction and lower the final yield by promoting the reverse hydrolysis reaction.[7] It is crucial to use anhydrous reactants and solvents for optimal results.
Data Presentation
Table 1: Effect of Alcohol to Oleic Acid Molar Ratio on Esterification Yield
| Alcohol:Acid Molar Ratio | Oleic Acid Conversion (%) | Ethyl Oleate Yield (%) |
| 1:1 | - | 9.56 |
| 3:1 | 55.60 | 11.13 |
| 6:1 | - | 7.41 |
| 9:1 | - | 6.48 |
| 12:1 | - | 5.56 |
| Data adapted from a study on the esterification of oleic acid with ethanol using a 13X zeolite catalyst.[8] |
Table 2: Influence of Catalyst Concentration on Esterification Yield
| Catalyst | Catalyst Concentration (wt%) | Ester Yield (%) |
| Sulfuric Acid | 1 | 62.34 |
| Sulfuric Acid | 2 | 79.00 |
| Sulfuric Acid | 4 | <79.00 |
| 6TsOH-MBC | 1.0 | ~70 |
| 6TsOH-MBC | 2.0 | ~80 |
| 6TsOH-MBC | 3.0 | ~90 |
| 6TsOH-MBC | 4.0 | 96.28 |
| 6TsOH-MBC | 5.0 | <96.28 |
| Data compiled from studies on trimethylolpropane esterification and oleic acid esterification.[9][7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Acetate
This protocol details the laboratory synthesis of ethyl acetate via Fischer esterification.
Materials:
-
Glacial acetic acid (12 mL, 0.2 mol)
-
Absolute ethanol (19 mL)
-
Concentrated sulfuric acid (5 mL)
-
Saturated sodium carbonate solution
-
Saturated calcium chloride solution
-
Anhydrous magnesium sulfate
-
Boiling chips
-
100 mL round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Conical flask
Procedure:
-
To a 100 mL round-bottom flask, add 12 mL of glacial acetic acid and 19 mL of absolute ethanol.
-
While shaking, slowly and carefully add 5 mL of concentrated sulfuric acid.
-
Add a few boiling chips to the flask.
-
Assemble a reflux apparatus and heat the mixture under reflux for 30 minutes.[10]
-
Allow the mixture to cool slightly, then reconfigure the apparatus for simple distillation.
-
Add fresh boiling chips and distill the crude ethyl acetate, collecting the fraction that boils up to the boiling point of water.[10]
-
Transfer the distillate to a separatory funnel and slowly add saturated sodium carbonate solution with shaking until the organic layer is neutral (cessation of effervescence).[11][12]
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with 10 mL of water and 10 mL of saturated calcium chloride solution, removing the aqueous layer after each wash.[10]
-
Transfer the crude ester to a dry conical flask and add anhydrous magnesium sulfate to remove residual water.
-
Filter the dried ester into a clean, dry distillation flask.
-
Purify the ethyl acetate by fractional distillation, collecting the fraction boiling between 73°C and 78°C.[10]
Protocol 2: Using a Dean-Stark Apparatus for Water Removal
This protocol describes the general setup and use of a Dean-Stark apparatus to drive an esterification reaction to completion.
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Clamps and stand
Procedure:
-
In a round-bottom flask, combine the carboxylic acid, alcohol, a suitable acid catalyst, and a solvent that is immiscible with water and forms an azeotrope with it (e.g., toluene).[4]
-
Add a magnetic stir bar to the flask.
-
Attach the Dean-Stark trap to the round-bottom flask.
-
Fit a reflux condenser to the top of the Dean-Stark trap.[13]
-
Secure the apparatus with clamps to a stand and place it in a heating mantle on a magnetic stirrer.
-
Turn on the cooling water to the condenser.
-
Heat the reaction mixture to reflux. The vapor of the azeotrope will rise into the condenser.
-
As the vapor condenses, the liquid will collect in the graduated arm of the Dean-Stark trap.
-
Being denser, the water will separate and collect at the bottom of the trap, while the lighter, immiscible solvent will overflow back into the reaction flask.[4]
-
Continue the reaction until the theoretical amount of water has been collected or no more water is being formed, indicating the reaction is complete.[4][13]
-
Once the reaction is complete, turn off the heat and allow the apparatus to cool before disassembly.
Protocol 3: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
This protocol outlines how to monitor the progress of an esterification reaction using TLC.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate eluent (solvent system)
-
Capillary spotters
-
UV lamp for visualization
-
Staining solution (if compounds are not UV-active)
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen eluent and allowing the atmosphere inside to become saturated with the solvent vapor.
-
On the baseline of a TLC plate, spot the starting carboxylic acid, the alcohol, and a co-spot of both.
-
Once the reaction has begun, take a small aliquot of the reaction mixture at regular intervals (e.g., every 30 minutes) and spot it on the TLC plate.[14]
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate when the solvent front is near the top, mark the solvent front, and allow the plate to dry.
-
Visualize the spots under a UV lamp and/or by staining.
-
The progress of the reaction can be monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product (ester) spot.[14][15] The reaction is complete when the limiting reactant spot is no longer visible.
References
- 1. brainly.com [brainly.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [app.jove.com]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. quora.com [quora.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 12. wap.hillpublisher.com [wap.hillpublisher.com]
- 13. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Solubility Issues in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common solubility challenges in your reaction media.
Frequently Asked questions (FAQs)
Q1: What are the initial signs of a solubility problem in my experiment?
A1: Early indicators of poor solubility include:
-
Precipitation: The most obvious sign is the formation of a solid precipitate in your solution.
-
Cloudiness or Haze: The reaction mixture appears cloudy or hazy, indicating that the compound is not fully dissolved.
-
Inconsistent Results: Variability in reaction yield or analytical measurements between seemingly identical experiments can be a sign of incomplete dissolution.
-
Phase Separation: An oily or separate liquid phase may appear, indicating that the compound is not miscible with the solvent system.
Q2: What are the most common causes of poor solubility?
A2: Poor solubility often stems from a mismatch between the solute and the solvent. Key factors include:
-
High Lipophilicity and Low Polarity: Compounds with a high affinity for fats and oils (lipophilic) and low polarity often have poor solubility in aqueous (water-based) media.
-
High Crystalline Lattice Energy: The strong forces holding a molecule in its crystal structure can be difficult to overcome for the solvent, leading to low solubility.[1]
-
pH of the Medium: For ionizable compounds, the pH of the solvent plays a crucial role. Weakly acidic or basic compounds are often more soluble when they are in their ionized form.[1][2]
-
Temperature: While solubility often increases with temperature, this is not always the case, and some compounds can "salt out" at higher temperatures.
Q3: Can I use a single "go-to" method for all my solubility problems?
A3: No, there is no one-size-fits-all solution for solubility issues.[3] The best approach depends on the physicochemical properties of your compound, the requirements of your reaction or experiment, and the intended downstream application.[4][5] A systematic approach, often guided by a decision-making workflow, is recommended to select the most appropriate technique.
Q4: Are there any quick and simple methods I can try first?
A4: Yes, before moving to more complex formulation strategies, you can try these simple adjustments:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. This is often a first-line approach for weakly acidic or basic molecules.[1][6][7][8]
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of non-polar compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][9][10][11]
-
Heating: Gently warming the solution can sometimes be sufficient to dissolve a compound, although you must be cautious about the thermal stability of your molecule.
Troubleshooting Guides
Issue 1: My compound precipitates out of the aqueous buffer during my assay.
This is a common problem, especially when a compound is initially dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Assess Ionizability: Determine if your compound has acidic or basic functional groups.
-
pH Adjustment: If ionizable, try adjusting the buffer pH to a range where the compound is expected to be in its more soluble, ionized form.[6][7][8]
-
Co-solvency: If the compound is not ionizable or if pH adjustment is not feasible, introduce a co-solvent. Start with a low percentage (e.g., 5-10%) and gradually increase it, while monitoring for any negative impact on your experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12][13][14] This is a valuable technique when pH adjustment and co-solvents are not suitable.
Issue 2: I need to prepare a stock solution at a high concentration, but the compound won't dissolve.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your compound in a small range of pharmaceutically acceptable solvents and co-solvents.
-
Solid Dispersion: For highly insoluble compounds, creating a solid dispersion can significantly enhance solubility and dissolution rates. In this technique, the drug is dispersed in a solid, hydrophilic carrier.[15]
-
Particle Size Reduction: Reducing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate. Techniques like micronization or nanosuspension can be employed.[16][17]
Data Presentation: Comparative Solubility Enhancement
The following tables summarize the fold increase in solubility for two common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Ketoprofen, using various enhancement techniques.
Table 1: Comparative Solubility Enhancement of Ibuprofen
| Solubility Enhancement Technique | Carrier/Method Details | Fold Increase in Solubility | Reference |
| Solid Dispersion (Melt Dispersion) | Macrogol 6000 (1:1.5 drug:carrier) | Significant increase in dissolution | [18] |
| Solid Dispersion (Solvent Evaporation) | PVP K 30 | Higher than physical mixture | [19] |
| Co-milling | Soluplus (1:0.5 drug:excipient) | ~14-fold | [20] |
| Co-milling | HPMC (1:0.5 drug:excipient) | ~6-fold | [20] |
| Hydrotropy | 2.0M Sodium Benzoate | >80-fold increase in aqueous solubility | [21] |
Table 2: Comparative Solubility Enhancement of Ketoprofen
| Solubility Enhancement Technique | Carrier/Method Details | Fold Increase in Solubility | Reference |
| Solid Dispersion (Solvent Evaporation) | Sodium Benzoate & Sodium Acetate | Up to 5.77-fold | [22] |
| Emulsification Ionic Gelation | Chitosan & TPP (pH 6) | 2.71-fold | [9][10] |
| Multicomponent Crystals | Tromethamine | 2.95-fold | [23] |
| Nanocomposites (Microwave) | HPMC (1:4 drug:carrier) | Significant improvement | [24] |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol describes a general method for increasing the solubility of a poorly water-soluble compound using a co-solvent system.
Materials:
-
Poorly soluble compound
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a series of co-solvent mixtures in different volume ratios (e.g., 90:10, 80:20, 70:30 primary solvent:co-solvent).
-
Accurately weigh an excess amount of the poorly soluble compound.
-
Add the excess compound to a known volume of each co-solvent mixture in separate flasks.
-
Stir the mixtures at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, stop stirring and allow the undissolved compound to settle.
-
Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. It is recommended to filter the samples through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in each sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The concentration of the compound in the saturated supernatant represents the solubility in that specific co-solvent mixture.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is used to disperse a poorly soluble drug in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
Poorly soluble drug
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (in which both drug and carrier are soluble, e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or a water bath with a nitrogen stream
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of the drug and the hydrophilic carrier to achieve a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the drug and the carrier in a minimal amount of the chosen volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. Alternatively, the solvent can be evaporated in a water bath with a gentle stream of nitrogen.
-
Continue the evaporation process until a dry solid film or mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use and characterization.
Visualization of Workflows
Decision Tree for Selecting a Solubility Enhancement Method
This diagram provides a logical pathway for selecting an appropriate solubility enhancement technique based on the properties of the compound and the desired formulation.
Caption: Decision tree for selecting a solubility enhancement technique.
This decision tree guides the user through a series of questions about their compound's properties to help them choose a suitable solubility enhancement strategy. The process starts by considering the ionizability of the compound. If it is ionizable, pH adjustment or salt formation are viable options. For non-ionizable compounds, properties like lipophilicity (LogP) and thermal stability are considered to guide the selection towards techniques like lipid-based formulations, co-solvency, solid dispersions, or particle size reduction.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ispe.gr.jp [ispe.gr.jp]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. researchgate.net [researchgate.net]
- 19. ijrpr.com [ijrpr.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. scispace.com [scispace.com]
- 22. Enhancing Ketoprofen Solubility: A Strategic Approach Using Solid Dispersion and Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Spectroscopic Analysis: A Comparative Guide to Ethyl Cyclopropanecarboxylates
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative spectroscopic analysis of ethyl cyclopropanecarboxylate and its methylated analog, ethyl 2-methylcyclopropane-1-carboxylate. Due to a lack of comprehensive, publicly available spectroscopic data for ethyl 2-ethylcyclopropanecarboxylate, this document leverages data from closely related structures to provide valuable insights into the expected spectroscopic features.
This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for ethyl cyclopropanecarboxylate and ethyl 2-methylcyclopropane-1-carboxylate. The experimental protocols for these analytical techniques are also detailed to support the reproduction of such characterizations.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for ethyl cyclopropanecarboxylate and ethyl 2-methylcyclopropane-1-carboxylate, offering a baseline for the characterization of similar cyclopropane-containing esters.
¹H NMR Data
Solvent: CDCl₃
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl cyclopropanecarboxylate[1] | 4.130 | Quartet | 2H | -OCH₂CH₃ |
| 1.596 | Multiplet | 1H | -CH-COO | |
| 1.263 | Triplet | 3H | -OCH₂CH₃ | |
| 0.958 - 0.845 | Multiplet | 4H | Cyclopropyl CH₂ | |
| Ethyl 2-methylcyclopropane-1-carboxylate[2] | 4.110 | Quartet | 2H | -OCH₂CH₃ |
| 1.37 - 1.32 | Multiplet | 1H | Cyclopropyl CH | |
| 1.255 | Triplet | 3H | -OCH₂CH₃ | |
| 1.16 - 1.108 | Multiplet | 1H | Cyclopropyl CH | |
| 0.658 | Multiplet | 1H | Cyclopropyl CH | |
| 1.16 | Doublet | 3H | -CH₃ |
¹³C NMR Data
| Compound | Chemical Shift (ppm) | Assignment |
| Ethyl cyclopropanecarboxylate[3] | 174.5 | C=O |
| 60.5 | -OCH₂CH₃ | |
| 14.3 | -OCH₂CH₃ | |
| 12.9 | -CH-COO | |
| 8.3 | Cyclopropyl CH₂ | |
| Ethyl 2-methylcyclopropane-1-carboxylate | Data not readily available in search results. |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| Ethyl cyclopropanecarboxylate[4][5] | ~1730 | C=O (Ester) Stretch |
| ~1180 | C-O Stretch | |
| ~3000 | C-H (Aliphatic) Stretch | |
| Ethyl 2-methylcyclopropane-1-carboxylate[2] | Data presented as a spectrum without peak tables. |
Mass Spectrometry (MS) Data
| Compound | m/z | Relative Intensity | Fragment |
| Ethyl cyclopropanecarboxylate[3][6] | 114 | [M]⁺ | Molecular Ion |
| 69 | High | [M - OCH₂CH₃]⁺ | |
| 41 | High | [C₃H₅]⁺ | |
| Ethyl 2-methylcyclopropane-1-carboxylate[2] | 128 | [M]⁺ | Molecular Ion |
| 100 | High | [M - C₂H₄]⁺ | |
| 83 | High | [M - OCH₂CH₃]⁺ | |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).
-
A higher number of scans is required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance) : Apply a small amount of the sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 30-300).
-
Data Acquisition : Acquire the mass spectrum, ensuring sufficient resolution to distinguish between ions of similar masses.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualized Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic characterization.
Caption: Rationale for the comparative analysis approach.
References
- 1. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR [m.chemicalbook.com]
- 2. ETHYL 2-METHYLCYCLOPROPANE-1-CARBOXYLATE(20913-25-1) MS [m.chemicalbook.com]
- 3. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [m.chemicalbook.com]
- 5. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 6. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Cyclopropanecarboxylates
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug discovery, the cyclopropyl group is a valuable structural motif, imparting unique conformational constraints and metabolic stability to molecules. The corresponding esters, methyl and ethyl cyclopropanecarboxylate, are common intermediates in the synthesis of these valuable compounds. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions and predicting the stability of final products. This guide provides an objective comparison of the reactivity of ethyl and methyl cyclopropanecarboxylates, supported by established principles of organic chemistry and analogous experimental data.
Executive Summary
While direct comparative kinetic data for the hydrolysis and ring-opening of methyl and ethyl cyclopropanecarboxylates is not extensively documented in peer-reviewed literature, a comparative analysis can be drawn from fundamental chemical principles and studies on analogous ester systems. In general, cyclopropanecarboxylic acid esters are recognized for their enhanced stability towards hydrolysis compared to other common esters[1]. This stability is attributed to the electronic properties of the cyclopropyl group.
When comparing the methyl and ethyl esters, the primary difference lies in the steric bulk of the alkoxy group. For reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis, the smaller methyl group is generally expected to offer less steric hindrance, potentially leading to a faster reaction rate. Conversely, the ethyl group, being slightly larger, may react more slowly under identical conditions.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative studies, the following table summarizes the expected relative reactivity based on established chemical principles and data from analogous non-cyclopropyl ester systems.
| Reaction Type | Parameter | Methyl Cyclopropanecarboxylate | Ethyl Cyclopropanecarboxylate | Rationale |
| Base-Catalyzed Hydrolysis | Reaction Rate | Expected to be slightly faster | Expected to be slightly slower | Less steric hindrance from the methyl group allows for easier nucleophilic attack at the carbonyl carbon. |
| Acid-Catalyzed Hydrolysis | Reaction Rate | Expected to be slightly faster | Expected to be slightly slower | Similar to base-catalyzed hydrolysis, reduced steric hindrance for the methyl ester facilitates the formation of the tetrahedral intermediate. |
| Ring-Opening Reactions | Susceptibility | Generally high due to ring strain | Generally high due to ring strain | The reactivity of the cyclopropane ring itself is the dominant factor. The ester group has a lesser, but still present, electronic influence. |
| Transesterification | Equilibrium | Favored in the presence of excess methanol | Favored in the presence of excess ethanol | The position of the equilibrium is dictated by the concentration of the respective alcohol. |
Key Reactions and Mechanistic Insights
Ester Hydrolysis
The hydrolysis of esters can proceed via acid-catalyzed or base-catalyzed pathways. The fundamental mechanism for both pathways involves the nucleophilic attack at the carbonyl carbon, leading to a tetrahedral intermediate.
Base-Catalyzed Hydrolysis:
Under basic conditions, a hydroxide ion acts as the nucleophile. The smaller steric profile of the methyl group in methyl cyclopropanecarboxylate is anticipated to result in a lower activation energy for the formation of the tetrahedral intermediate compared to the ethyl ester.
Acid-Catalyzed Hydrolysis:
In the presence of an acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A weak nucleophile, such as water, can then attack. Again, the less sterically hindered environment of the methyl ester would likely favor this reaction kinetically.
Ring-Opening Reactions
The high ring strain of the cyclopropane ring makes both esters susceptible to ring-opening reactions under various conditions, such as with electrophiles or through radical mechanisms[2][3]. The specific influence of the methyl versus ethyl ester group on the rate and regioselectivity of these reactions is not well-documented in a comparative context. However, it is reasonable to assume that the electronic nature of the ester group plays a more significant role than the minor steric difference between the methyl and ethyl groups in dictating the outcome of these reactions. For instance, the carbonyl group can influence the regioselectivity of ring-opening by stabilizing intermediates[3].
Experimental Protocols
As direct comparative experimental data is scarce, the following is a representative protocol for a comparative study of the base-catalyzed hydrolysis rates of methyl and ethyl cyclopropanecarboxylate. This protocol is based on standard methods for determining ester hydrolysis kinetics.
Objective: To compare the pseudo-first-order rate constants for the base-catalyzed hydrolysis of methyl cyclopropanecarboxylate and ethyl cyclopropanecarboxylate.
Materials:
-
Methyl cyclopropanecarboxylate
-
Ethyl cyclopropanecarboxylate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol (or another suitable co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution (for quenching)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the ester (e.g., 0.1 M) in the chosen co-solvent.
-
In a series of reaction flasks, place a known volume of the standardized NaOH solution and the co-solvent. Equilibrate the flasks in the constant temperature water bath (e.g., 25 °C).
-
-
Initiation of Reaction:
-
To initiate the reaction, add a known volume of the ester stock solution to the NaOH solution at time t=0.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture. . Immediately quench the reaction by adding the aliquot to a flask containing a known excess of standardized HCl solution.
-
-
Titration:
-
Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
The concentration of unreacted ester at each time point can be calculated from the amount of NaOH consumed.
-
Plot ln([Ester]t/[Ester]0) versus time. The slope of the resulting straight line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
-
Comparison:
-
Repeat the experiment under identical conditions for the other ester.
-
Compare the calculated k_obs values to determine the relative reactivity.
-
Visualization of Reaction Mechanisms
To illustrate the fundamental reaction pathway for ester hydrolysis, the following diagrams are provided.
Caption: General mechanism of base-catalyzed ester hydrolysis.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 3. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Electronic and Steric Effects in Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in organic chemistry and medicinal chemistry. Its inherent ring strain and unique electronic properties, arising from the bent "banana" bonds, impart distinct reactivity and conformational preferences to molecules containing this moiety. This guide provides a comparative study of the electronic and steric effects in cyclopropane derivatives, supported by experimental data and detailed methodologies for their characterization.
Data Presentation: Quantitative Comparison of Cyclopropane Derivatives
The interplay of electronic and steric effects significantly influences the geometry, stability, and reactivity of cyclopropane derivatives. The following tables summarize key quantitative data from experimental and computational studies.
| Parameter | Unsubstituted Cyclopropane | 1,1-Dimethylcyclopropane | Hexamethylcyclopropane | Monofluorocyclopropane | Hexafluorocyclopropane | Source(s) |
| C-C Bond Length (Å) | 1.510 | - | - | - | - | [1] |
| C-H Bond Length (Å) | 1.089 | - | - | - | - | [1] |
| H-C-H Bond Angle (°) | 115.1 | - | - | - | - | [1] |
| C-C-C Bond Angle (°) | 60 | - | - | - | - | [1] |
| Strain Energy (kJ/mol) | ~115 | 117.0 | 146.1 | 137.9 | 260.0 | [2][3] |
Table 1: Structural and Energetic Parameters of Selected Cyclopropane Derivatives. This table highlights how substitution with alkyl (methyl) and electron-withdrawing (fluoro) groups alters the fundamental properties of the cyclopropane ring.
| Electrophilic Cyclopropane (in DMSO at 20°C) | Nucleophile (Thiophenolate) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Source(s) |
| Spiro-activated cyclopropane | 4-methoxybenzenethiolate | 1.35 x 10⁻² | [4] |
| Spiro-activated cyclopropane | Benzenethiolate | 4.69 x 10⁻³ | [4] |
| Spiro-activated cyclopropane | 4-chlorobenzenethiolate | 2.06 x 10⁻³ | [4] |
| Phenyl-substituted cyclopropane | 4-methoxybenzenethiolate | ~15 times faster than unsubstituted | [4] |
Table 2: Kinetic Data for the Ring-Opening of Electrophilic Cyclopropanes. This table demonstrates the influence of electronic effects on the reactivity of the cyclopropane ring towards nucleophilic attack. Electron-donating groups on the nucleophile and π-systems on the cyclopropane ring accelerate the reaction.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for key experiments used to characterize cyclopropane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of cyclopropane derivatives. The unique electronic environment of the cyclopropane ring results in characteristic chemical shifts for the ring protons, typically in the upfield region of the ¹H NMR spectrum (around 0.2-1.5 ppm).
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Weigh 1-5 mg of the purified cyclopropane derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) to the vial. The choice of solvent depends on the solubility of the compound.
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be around 0.5-0.6 mL.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
Tune and match the probe for the ¹H nucleus.
-
Acquire the ¹H NMR spectrum. Typical parameters for a routine spectrum include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons. The geminal (²JHH), cis-vicinal (³JHH, cis), and trans-vicinal (³JHH, trans) coupling constants in cyclopropanes are highly informative for stereochemical assignments.
-
Single-Crystal X-ray Diffraction for Definitive Structure Determination
X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the cyclopropane derivative of suitable quality (typically 0.1-0.4 mm in at least two dimensions) and free of defects. Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
-
Crystal Mounting:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (CCD or CMOS) to collect the data efficiently.
-
A complete dataset usually requires a rotation of at least 180°.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.
-
The final refined structure provides accurate bond lengths, bond angles, and other geometric parameters.
-
UV-Visible Spectroscopy for Kinetic Analysis of Ring-Opening Reactions
The kinetics of reactions involving cyclopropane derivatives, such as the ring-opening of electrophilic cyclopropanes, can be conveniently studied using UV-Visible spectroscopy by monitoring the change in absorbance of a reactant or product over time.
Protocol for a UV-Vis Kinetic Study:
-
Preparation of Solutions:
-
Prepare stock solutions of the electrophilic cyclopropane derivative and the nucleophile in a suitable solvent (e.g., DMSO, acetonitrile) at known concentrations. The solvent should be transparent in the UV-Vis region of interest.
-
Determine the wavelength of maximum absorbance (λ_max) for the species that will be monitored (either a reactant being consumed or a product being formed).
-
-
Kinetic Run:
-
Equilibrate the stock solutions and a cuvette to the desired reaction temperature using a thermostatted cell holder in the spectrophotometer.
-
In a typical experiment, one reactant is used in excess to ensure pseudo-first-order kinetics.
-
Initiate the reaction by rapidly mixing the reactant solutions directly in the cuvette. For fast reactions, a stopped-flow apparatus may be necessary.
-
Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) of the monitored species is known.
-
Determine the order of the reaction and the rate constant (k) by fitting the concentration versus time data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, a plot of ln[A] vs. time will be linear with a slope of -k).
-
Repeat the experiment with different concentrations of the excess reactant to determine the overall rate law and the second-order rate constant.
-
Mandatory Visualization
The following diagrams illustrate key concepts and experimental workflows related to the study of cyclopropane derivatives.
References
Cross-Database Verification of Spectral Data: A Comparative Guide for Ethyl 2-ethylcyclopropanecarboxylate and its Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectral data for Ethyl 2-ethylcyclopropanecarboxylate and its structurally related analogue, Ethyl cyclopropanecarboxylate. Due to the limited availability of public experimental spectral data for this compound, this guide leverages comprehensive data from reputable databases for Ethyl cyclopropanecarboxylate to establish a baseline for comparison and predict the spectral characteristics of the target molecule.
Executive Summary
The verification of spectral data across multiple databases is a critical step in compound identification and characterization. This guide demonstrates this process using Ethyl cyclopropanecarboxylate as a case study, for which extensive data is available from sources such as the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem. While experimental data for this compound is not readily found in these public databases, we present the data for its analogue to provide a framework for analysis. The addition of an ethyl group at the C2 position of the cyclopropane ring is expected to introduce distinct features in the Mass Spectrum, ¹H NMR, ¹³C NMR, and Infrared (IR) spectra.
Spectral Data Comparison
The following tables summarize the available experimental spectral data for Ethyl cyclopropanecarboxylate, which serves as a reference for the analysis of substituted cyclopropanecarboxylate esters.
Table 1: Mass Spectrometry Data for Ethyl cyclopropanecarboxylate
| Database Source | Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| NIST[1] | Main library | 69 | 41 | 39 |
| NIST (via PubChem) | Replicate library | 69 | 41 | 29 |
Table 2: ¹H NMR Spectral Data for Ethyl cyclopropanecarboxylate
| Database Source | Instrument | Solvent | Chemical Shift (ppm) | Multiplicity | Integration |
| PubChem[2] | Varian A-60D | - | 0.7-1.0 | m | 4H |
| 1.25 | t | 3H | |||
| 1.5-1.9 | m | 1H | |||
| 4.11 | q | 2H |
Table 3: ¹³C NMR Spectral Data for Ethyl cyclopropanecarboxylate
| Database Source | Source of Sample |
| PubChem[2] | Research Organic/Inorganic Chemical Corporation, Belleville, New Jersey |
Table 4: Infrared (IR) Spectroscopy Data for Ethyl cyclopropanecarboxylate
| Database Source | Technique | Key Absorptions (cm⁻¹) |
| NIST[3] | Gas Phase | Strong C=O stretch (~1730), C-O stretches, C-H stretches |
| PubChem (from Sigma-Aldrich)[2] | Neat | - |
Predicted Spectral Characteristics for this compound
The presence of an additional ethyl group in This compound is expected to introduce the following changes in its spectra compared to Ethyl cyclopropanecarboxylate:
-
Mass Spectrum: The molecular weight will increase by 28 atomic mass units (the mass of a C₂H₄ group). The fragmentation pattern will likely show additional peaks corresponding to the loss of fragments from the ethyl group on the cyclopropane ring.
-
¹H NMR Spectrum: Additional signals corresponding to the protons of the second ethyl group will be present. This will include a triplet for the methyl protons and a quartet for the methylene protons, with their chemical shifts influenced by the cyclopropane ring. The signals for the original ethyl ester group and the cyclopropyl protons will also be shifted due to the presence of the C2-ethyl substituent.
-
¹³C NMR Spectrum: Two additional carbon signals will be observed for the ethyl group attached to the cyclopropane ring. The chemical shifts of the cyclopropyl carbons and the ester carbons will also be affected by the new substituent.
-
Infrared Spectrum: The overall IR spectrum will be similar, with the characteristic C=O and C-O stretching frequencies of the ester group. However, there may be subtle shifts and changes in the fingerprint region due to the presence of the additional C-C and C-H bonds of the ethyl group.
Experimental Protocols
The following are generalized experimental protocols based on the information available from the databases for the acquisition of spectral data for compounds like Ethyl cyclopropanecarboxylate.
Mass Spectrometry (Electron Ionization - EI):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
Ionization: The separated sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., Varian A-60D as mentioned in PubChem[2]).
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ¹H or ¹³C nuclei is detected and recorded.
-
Data Processing: The resulting free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Gas Phase: The sample is vaporized and introduced into a gas cell with IR-transparent windows.
-
-
Data Acquisition: A beam of infrared radiation is passed through the sample. The interferometer in the FTIR spectrometer measures the interference pattern of the transmitted light.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which shows the absorbance or transmittance of light at different wavenumbers.
Cross-Database Verification Workflow
The following diagram illustrates a generalized workflow for the cross-database verification of spectral data for a given chemical compound.
Caption: Workflow for cross-database spectral data verification and comparison.
This guide highlights the importance of cross-database verification for ensuring the quality and reliability of spectral data. While experimental data for this compound remains elusive in the searched public databases, the provided analysis of its close analogue, Ethyl cyclopropanecarboxylate, offers a valuable resource for researchers in predicting and interpreting the spectral characteristics of this and other substituted cyclopropane derivatives.
References
A Comparative Analysis of the Anticonvulsant Efficacy of Novel Ethyl 2-ethylcyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of novel Ethyl 2-ethylcyclopropanecarboxylate derivatives against established anticonvulsant drugs. The data presented is compiled from preclinical studies to offer an objective assessment of their potential as therapeutic agents for epilepsy.
Quantitative Efficacy Comparison
The anticonvulsant potential of Ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives was evaluated in standardized murine models of epilepsy: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. The median effective dose (ED50), which represents the dose required to protect 50% of the animals from seizures, was determined for the most promising derivative, compound 6k.
For comparative purposes, the ED50 values of standard anticonvulsant drugs—Carbamazepine, Phenytoin, and Ethosuximide—in the same preclinical models are also presented.
| Compound/Drug | Test Model | ED50 (mg/kg, i.p.) | Protective Index (TD50/ED50) | Reference Drug(s) Efficacy (ED50, mg/kg) |
| Ethyl 2,2-dimethyl-1-(2-(4-chlorobenzoyl)hydrazinecarboxamido) cyclopropanecarboxylate (Compound 6k) | MES Test | 9.2 | 42.1 | Carbamazepine: 9.67[1] Phenytoin: ~10-30[2] |
| scPTZ Test | >100 | - | Ethosuximide: 150[3] |
i.p. = intraperitoneal TD50 = Median Toxic Dose
The data indicates that compound 6k demonstrates significant potency in a model of generalized tonic-clonic seizures, with an ED50 value comparable to that of Carbamazepine.[1][4] The high protective index of 42.1 for compound 6k suggests a favorable therapeutic window.[4] In the scPTZ model, the efficacy of compound 6k was not observed at the doses tested.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][6][7]
-
Animal Model: Male ICR or CF-1 mice are commonly used.[6]
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally at predetermined times before the induction of seizures.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2-0.3 seconds) is delivered through corneal or ear electrodes.[6]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8]
-
Data Analysis: The ED50 is calculated using probit analysis based on the percentage of animals protected at various doses.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a standard model for identifying compounds effective against absence seizures.[5]
-
Animal Model: Male CF-1 or similar strains of mice are typically used.
-
Drug Administration: The test compound or vehicle is administered, usually intraperitoneally, at a specific time before the convulsant.
-
Convulsant Administration: A subcutaneous injection of Pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures, characterized by rhythmic muscle spasms.
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED50 is determined by the dose of the drug that protects 50% of the animals from exhibiting seizures.
Visualizing the Mechanism and Workflow
Proposed Mechanism of Action
The anticonvulsant activity of the this compound derivatives containing a semicarbazide moiety is hypothesized to involve the blockade of voltage-gated sodium channels. This mechanism is shared by several established anticonvulsant drugs, including Phenytoin and Carbamazepine. The semicarbazone structure is thought to interact with the sodium channel, stabilizing it in an inactivated state and thereby limiting the repetitive firing of neurons that underlies seizure propagation.
Caption: Proposed mechanism of action for anticonvulsant cyclopropane derivatives.
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates the general workflow for the preclinical screening of novel anticonvulsant compounds.
Caption: General experimental workflow for preclinical anticonvulsant screening.
References
- 1. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Cyclopropanecarboxylic Acids
Cyclopropanecarboxylic acids are pivotal structural motifs in a myriad of biologically active molecules, including pharmaceuticals and agrochemicals. Their synthesis is a cornerstone of modern organic chemistry, with several distinct routes developed over the years, each presenting a unique profile of advantages and limitations. This guide provides an objective comparison of the four primary methods for their synthesis: the Malonic Ester Synthesis, Transition Metal-Catalyzed Cyclopropanation, the Favorskii Rearrangement, and the Simmons-Smith Reaction. The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal route for their specific needs.
At a Glance: Comparison of Synthetic Routes
The choice of synthetic strategy is often dictated by factors such as the availability of starting materials, desired scale, stereochemical requirements, and tolerance of functional groups. The following table summarizes the key quantitative metrics for each of the primary synthetic routes.
| Synthetic Route | Typical Substrates | Key Reagents | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,2-Dihaloalkanes | Strong base (e.g., NaOEt), Dihaloalkane | 65-85%[1][2][3] | Not inherently stereoselective | Readily available starting materials, scalable. | Requires subsequent hydrolysis and decarboxylation steps.[4] |
| Transition Metal-Catalyzed Cyclopropanation | Alkenes, Diazoesters | Rh, Cu, Ru, or Co catalysts, Ethyl diazoacetate | 75-95%[5][6] | High (Diastereo- and Enantioselective variants exist)[5][7][8] | High yields, excellent stereocontrol possible, direct formation of cyclopropanecarboxylates.[5] | Diazo compounds are hazardous; transition metal catalysts can be expensive. |
| Favorskii Rearrangement | α-Halo ketones | Strong base (e.g., NaOH, NaOMe) | 70-80%[9][10] | Can be stereoselective depending on substrate | Utilizes readily available ketones, effective for ring contraction.[10][11] | Substrate scope can be limited; mechanism can vary.[12] |
| Simmons-Smith Reaction | Alkenes (especially allylic alcohols) | CH₂I₂, Zn-Cu couple or Et₂Zn | 70-90%[13][14] | Stereospecific (syn-addition)[15] | High functional group tolerance, stereospecific, directed by hydroxyl groups.[15] | Stoichiometric zinc reagents required; diiodomethane is expensive.[15] |
Method 1: Malonic Ester Synthesis
This classical approach builds the cyclopropane ring by leveraging the acidity of malonic esters. The reaction proceeds via a double alkylation of a malonate ester with a 1,2-dihaloalkane, followed by saponification and decarboxylation to yield the target cyclopropanecarboxylic acid.
Logical Workflow
Caption: General workflow for the Malonic Ester Synthesis of cyclopropanecarboxylic acid.
Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[1]
This protocol describes the synthesis of the dicarboxylic acid precursor, which upon heating will readily decarboxylate to yield cyclopropanecarboxylic acid.
-
Reaction Setup: In a 2-L, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide (1 L).
-
Phase Transfer Catalyst: Add triethylbenzylammonium chloride (114.0 g, 0.5 mol) to the stirred solution at 25°C.
-
Addition of Reactants: To the vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once. The temperature will rise to approximately 65°C.
-
Reaction: Stir the mixture vigorously for 2 hours.
-
Work-up: Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water (3 x 75 mL). Cool the mixture to 15°C in an ice bath.
-
Acidification: Carefully acidify by the dropwise addition of concentrated hydrochloric acid (1 L), maintaining the temperature between 15 and 25°C.
-
Extraction: Transfer the aqueous layer to a separatory funnel and extract three times with diethyl ether (900 mL each). Saturate the aqueous layer with sodium chloride and extract again three times with ether (500 mL each).
-
Isolation: Combine the ether layers, wash with brine (1 L), dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation.
-
Purification: Triturate the semi-solid residue with benzene (100 mL) and filter to afford cyclopropane-1,1-dicarboxylic acid as white crystals (Yield: 43.1–47.9 g, 66–73%).
Method 2: Transition Metal-Catalyzed Cyclopropanation
This powerful and versatile method involves the reaction of an alkene with a diazo compound, typically ethyl diazoacetate (EDA), catalyzed by a transition metal complex. Rhodium(II) carboxylates are particularly effective catalysts.[7] This route directly produces cyclopropanecarboxylate esters, which can be easily hydrolyzed to the desired carboxylic acid. A key advantage is the potential for high stereocontrol by using chiral catalysts.[5][8]
Signaling Pathway
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation with a diazoester.
Experimental Protocol: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene[7]
-
Reaction Setup: In a suitable flask, prepare a mixture of styrene (15 mL, 131 mmol) and dichloromethane (15 mL).
-
Catalyst Addition: Add dirhodium tetraacetate (Rh₂(OAc)₄, 20 mg, 0.05 mmol) to the mixture and stir for 20 minutes at 25°C.
-
Diazoester Addition: Add ethyl diazoacetate (20 mL, 190 mmol) dropwise over a period of 5 hours. (Caution: Diazo compounds are potentially explosive and toxic).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the ethyl 2-phenylcyclopropanecarboxylate products (cis and trans isomers). A typical yield for this type of reaction is high, often with a trans/cis ratio of approximately 1.5:1.[7]
Method 3: Favorskii Rearrangement
The Favorskii rearrangement is a base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative.[16] When applied to a cyclic α-halo ketone, the reaction proceeds with a characteristic ring contraction, providing an elegant route to cycloalkanecarboxylic acids, including cyclopropanes from cyclobutanones.[10][17]
Reaction Mechanism
Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone intermediate.
Experimental Protocol: Rearrangement of an α-Halo Ketone[9]
This general procedure illustrates the synthesis of a methyl ester via the Favorskii rearrangement. Using sodium hydroxide would yield the carboxylic acid directly.
-
Base Preparation: Prepare a fresh solution of sodium methoxide (NaOMe) in methanol from sodium metal (2.2 eq) and anhydrous methanol (200 mL) at 0°C under an argon atmosphere.
-
Substrate Addition: Transfer a solution of the α-halo ketone substrate (197 mmol, 1.0 eq) in anhydrous diethyl ether (150 mL) to the NaOMe solution via cannula.
-
Reaction: Warm the resulting white slurry to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55°C for 4 hours.
-
Quenching: Cool the reaction mixture to 0°C and quench by the careful addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute with diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography to afford the desired cyclopropanecarboxylate ester (Example yield: 78%).[9]
Method 4: Simmons-Smith Reaction
The Simmons-Smith reaction is a stereospecific method for cyclopropanating alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[15] To synthesize cyclopropanecarboxylic acids, one can start with an α,β-unsaturated ester or acid, or alternatively, cyclopropanate an allylic alcohol followed by oxidation of the resulting cyclopropylmethanol. The reaction is known for its high degree of stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.[15]
Reaction Overview
Caption: Conceptual pathway of the Simmons-Smith cyclopropanation reaction.
Experimental Protocol: Modified Simmons-Smith Cyclopropanation[13]
-
Reagent Preparation: To a solution of dichloromethane (CH₂Cl₂, 67 mL) under a nitrogen atmosphere, add a solution of diethylzinc (Et₂Zn, 2.0 eq) and cool to 0°C.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ (135 mL) dropwise. (Caution: Vigorous gas evolution). Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.
-
Carbenoid Formation: Cool the solution to –10°C and add a solution of diiodomethane (CH₂I₂, 2.0 eq) in CH₂Cl₂ (30 mL) dropwise until the mixture becomes clear.
-
Substrate Addition: To this carbenoid solution, add a solution of the alkene substrate (67.3 mmol, 1.0 eq) in CH₂Cl₂ (105 mL) at –10°C.
-
Reaction: Allow the mixture to warm to room temperature slowly and stir for 12 hours.
-
Quenching: Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of aqueous NH₄Cl to dissolve any precipitate.
-
Extraction and Isolation: Separate the organic phase, and extract the aqueous phase with CH₂Cl₂. Combine the organic phases, concentrate, and purify the residue by flash column chromatography to give the cyclopropane product (Example yield: 90%).[13]
Conclusion
The synthesis of cyclopropanecarboxylic acids can be achieved through several robust and well-established methodologies. The Malonic Ester Synthesis offers a scalable, classical approach using inexpensive starting materials. For reactions demanding high stereocontrol, Transition Metal-Catalyzed Cyclopropanation provides an excellent, albeit more costly, option with high yields and enantioselectivity. The Favorskii Rearrangement presents a unique strategy for ring contraction, transforming readily available cyclic ketones into valuable cyclopropane structures. Finally, the Simmons-Smith Reaction delivers a highly stereospecific and functional-group-tolerant method, particularly effective for the directed cyclopropanation of allylic alcohols. The selection of the most appropriate route will ultimately depend on a careful consideration of the specific synthetic target, available resources, and desired stereochemical outcome.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. adichemistry.com [adichemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 14. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 16. chemistwizards.com [chemistwizards.com]
- 17. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Navigating Stereochemistry: A Comparative Guide to Diastereomeric Purity Analysis in Substituted Cyclopropanes
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted cyclopropanes, the precise determination of diastereomeric purity is a critical step. The spatial arrangement of substituents on the cyclopropane ring profoundly influences a molecule's biological activity, making accurate stereochemical assignment and quantification essential. This guide provides an objective comparison of the most prevalent analytical techniques for this purpose—chromatographic methods and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols.
The inherent rigidity of the cyclopropane ring gives rise to distinct diastereomers that often exhibit different physicochemical properties, which can be exploited for their separation and quantification. The primary methods for analyzing diastereomeric purity include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and NMR spectroscopy. Each technique offers a unique set of advantages and is suited to different analytical challenges.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the diastereomeric purity of substituted cyclopropanes is often dictated by factors such as the polarity and volatility of the analyte, the required resolution, and the availability of instrumentation. Chromatographic techniques, particularly HPLC and SFC, are powerful tools for the physical separation of diastereomers, while NMR spectroscopy provides insights into the structural and spatial arrangement of the atoms.
A summary of quantitative data from various studies highlights the performance of these methods in specific applications:
| Analytical Technique | Substrate Type | Stationary Phase/Column | Diastereomeric Ratio (dr) Achieved | Enantiomeric Excess (ee) Achieved | Reference |
| SFC | Cyclopropyl Ketones | Chiral Stationary Phase | 96:4 | >99% | [1] |
| HPLC | 1,2,3-Polysubstituted Cyclopropanes | Chiral Stationary Phase | >99:1 | >99% | [2][3] |
| GC | Cyclopropane Derivatives | Chirasil-β-Dex | 82:18 (trans/cis) | N/A | [4] |
| NMR | Spiro Indenoquinoxaline with Cyclopropane | Not Applicable | 2.85:1 to 3.35:1 | Not Applicable | [5] |
| SFC | Vinyl Esters | Chiral Stationary Phase | 99.5:0.5 | 99.5:0.5 | [6] |
Recent studies suggest that for the separation of diastereomers of drug-like compounds, gradient non-chiral SFC is often more successful than traditional non-chiral HPLC.[7] Supercritical fluid chromatography is recognized for its high throughput, reduced solvent consumption, and efficiency in separating chiral compounds.[8] For volatile cyclopropane derivatives, enantioselective gas chromatography can provide information on chemical yields and enantioselectivity, often with minimal sample work-up.[4]
NMR spectroscopy, on the other hand, allows for the determination of diastereomeric ratios by integrating the signals of protons that are in different chemical environments in each diastereomer.[5][9] Advanced techniques like band-selective pure shift NMR can be employed to resolve overlapping signals and improve the accuracy of quantification.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques. Below are representative protocols for the key methods discussed.
Chiral Supercritical Fluid Chromatography (SFC)
This method is highly effective for the separation of non-volatile, thermally labile cyclopropane derivatives.
Instrumentation:
-
SFC system equipped with a photodiode array (PDA) detector and an automatic back pressure regulator.
Columns:
-
Chiral stationary phases are typically used. Examples include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
Mobile Phase:
-
Supercritical CO2 as the main mobile phase.
-
Modifiers such as methanol, ethanol, or isopropanol are added to improve selectivity and peak shape. Additives like ammonium acetate may also be used.[11]
Typical Conditions:
-
Flow rate: 2-5 mL/min
-
Back pressure: 100-200 bar
-
Temperature: 30-40 °C
-
Detection: UV absorbance at a wavelength appropriate for the analyte.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., ethanol, methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique applicable to a wide range of substituted cyclopropanes.
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
Columns:
-
For diastereomer separation, both chiral and achiral stationary phases can be effective. Normal-phase chromatography on silica gel is often successful for separating diastereomers.[12] Reversed-phase columns (e.g., C18) can also be used, particularly for more polar analytes.
Mobile Phase:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethyl Acetate mixtures.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.
Typical Conditions:
-
Flow rate: 0.5-1.5 mL/min
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV absorbance at a suitable wavelength.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Ensure the sample is free of particulate matter by filtration.
¹H NMR Spectroscopy
NMR spectroscopy is a non-separative method that provides a direct measure of the diastereomeric ratio in a sample.
Instrumentation:
-
NMR spectrometer (300 MHz or higher for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The relaxation delay should be long enough to allow for complete relaxation of all relevant protons to ensure accurate integration.
Data Analysis:
-
Identify well-resolved signals corresponding to protons that are unique to each diastereomer.
-
Integrate the area of these signals.
-
The diastereomeric ratio is determined by the ratio of the integrated areas.
Visualizing the Workflow and Method Selection
To aid in understanding the process of diastereomeric purity analysis and the selection of an appropriate method, the following diagrams are provided.
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-ethylcyclopropanecarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Ethyl 2-ethylcyclopropanecarboxylate, a flammable liquid that requires careful management. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Recommendations
Key Hazard Information:
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour[1][3] |
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer to a licensed disposal facility.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
-
Collect waste this compound in a sealable, non-reactive container.
-
Ensure the container is in good condition and free from leaks or damage.
3. Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
4. Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1]
-
The storage area should have secondary containment to manage potential spills.
5. Disposal Request:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its composition and volume.
6. Spill Management:
-
In the event of a spill, immediately eliminate all ignition sources.
-
Ventilate the area.
-
Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[4]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the hazardous properties of similar chemicals. It is imperative to consult your institution's specific safety guidelines and a qualified professional before handling or disposing of any chemical. Always refer to local, state, and federal regulations for full compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
